Thiopental
Description
Historical Trajectories in Thiopental Research
The history of this compound research dates back to the early 1930s. It was synthesized in 1934 by Ernest H. Volwiler and Donalee L. Tabern at Abbott Laboratories. The first human use occurred on March 8, 1934, by Dr. Ralph M. Waters, who investigated its properties, noting short-term anesthesia with limited analgesia. wikipedia.orgwikipedia.org Just three months later, Dr. John S. Lundy initiated a clinical trial at the Mayo Clinic at Abbott's request. wikipedia.orgwikipedia.org Dr. Lundy is credited with the drug's swift acceptance and integration into anesthesia practice. woodlibrarymuseum.orgnih.gov this compound was the first drug to be widely adopted as an intravenous anesthetic in the United States. woodlibrarymuseum.org From the late 1930s through the 1950s, it was frequently used for short procedures and to induce or supplement other anesthetics. woodlibrarymuseum.org Volwiler and Tabern were granted a U.S. patent for their discovery in 1939 and were later inducted into the National Inventors Hall of Fame in 1986. wikipedia.org
Evolution of Research Paradigms and Theoretical Frameworks
Early research on this compound primarily focused on its efficacy as an anesthetic agent and its pharmacokinetic properties, such as rapid redistribution from the brain to other tissues, which explained its short duration of action after a single dose. mims.compatsnap.comslideshare.netpatsnap.com The understanding of its mechanism of action evolved over time, with research highlighting its interaction with the gamma-aminobutyric acid (GABA)-A receptor. mims.compatsnap.comslideshare.netpatsnap.comnih.govopenanesthesia.org It was discovered that this compound binds to a distinct site on the GABA-A receptor, increasing the duration for which the chloride ion channel remains open, thereby enhancing the inhibitory action of GABA and decreasing neuronal activity. patsnap.comslideshare.netpatsnap.comnih.gov
Later research expanded to investigate this compound's effects beyond simple anesthesia, exploring its impact on cerebral metabolism, intracranial pressure, and potential neuroprotective properties. Studies in isolated brain tissue, for example, demonstrated a direct neuronal protective effect, showing that this compound could improve the recovery of population spikes from hypoxic and excitotoxic injury in rat hippocampal slices. ahajournals.org Theoretical frameworks began to incorporate this compound's influence on ion channels beyond GABA-A receptors, with findings suggesting its ability to block neuronal nAChR at clinically relevant concentrations. wikipedia.org The investigation into its effects on brain metabolism using techniques like 1H NMR spectroscopy in rat models revealed that deep this compound anesthesia significantly affected glucose content by depressing brain metabolism. unige.ch
Research paradigms have also shifted to compare this compound with newer anesthetic agents like propofol (B549288), particularly in specific clinical contexts such as electroconvulsive therapy (ECT) and cesarean sections. ekja.orgjmchemsci.comnih.gov These comparative studies, while sometimes yielding conflicting results regarding outcomes like seizure duration in ECT or neonatal Apgar scores in cesarean sections, have contributed to a more nuanced understanding of this compound's profile relative to other drugs. jmchemsci.comnih.gov Furthermore, investigations into the electroencephalographic (EEG) effects of this compound and its enantiomers in animal models have provided insights into the correlation between drug tissue distribution and CNS effects. nih.gov
Current Significance in Neuroscience and Anesthesiology Research
Despite being largely superseded by newer agents like propofol for routine anesthesia induction due to its longer half-life and slower recovery profile after prolonged infusion, this compound retains significance in specific areas of neuroscience and anesthesiology research. woodlibrarymuseum.orgopenanesthesia.org
Its ability to decrease neuronal activity, reduce cerebral metabolic rate of oxygen consumption (CMRO2), and decrease the cerebrovascular response to carbon dioxide makes it a subject of research for managing elevated intracranial pressure, particularly in cases of traumatic brain injury (TBI). wikipedia.org Studies continue to explore the neuroprotective potential of this compound. While animal studies have shown promising results in improving neurological outcomes after ischemic events, clinical evidence in humans remains somewhat conflicting, necessitating further research. ahajournals.orgnih.govsbmu.ac.ir A retrospective analysis of patients undergoing surgical clipping of unruptured intracranial aneurysms suggested that this compound administration was associated with a lower risk of postoperative neurological complications. nih.gov
Current research also investigates the differential effects of this compound compared to other anesthetics on various neurological parameters. For instance, a study on ultraweak photon emission (UPE) and oxidative-nitrosative stress in isolated rat brains demonstrated contrasting effects between this compound and ketamine, suggesting a link between their impact on UPE and their differing effects on brain oxidative stress and antioxidant capacity. frontiersin.orgbiorxiv.orgnih.gov
Furthermore, research continues to explore this compound's fundamental interactions within the nervous system, such as its effects on pain perception. While historically considered potentially hyperalgesic, recent laboratory studies using human experimental pain models have suggested that this compound does not induce hyperalgesia. researchgate.netnih.gov Studies also examine its effects on heart rate variability during anesthesia induction, providing insights into its influence on autonomic nervous system activity. researchgate.net
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJDSEJGGMCXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=S)NC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023653 | |
| Record name | Thiopental | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thiopental | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.98e-02 g/L | |
| Record name | Thiopental | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
76-75-5, 71-73-8 | |
| Record name | (±)-Thiopental | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiopental [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiopental | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00599 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiopental | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thiopental sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOPENTAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI8Z5M7NA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thiopental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thiopental | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Pharmacology of Thiopental
Receptor-Level Interactions and Ligand Binding Dynamics
Thiopental interacts with multiple ligand-gated ion channels, leading to altered ion flow and subsequent changes in neuronal membrane potential and activity. wikipedia.org
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Allosteric Modulation
The primary mechanism of action for this compound involves the potentiation of GABA-A receptor activity. drugbank.comwikipedia.org this compound binds to a distinct site on the GABA-A receptor, separate from the GABA binding site. drugbank.comoup.com This binding leads to an increase in the inhibitory effects of GABA, the principal inhibitory neurotransmitter in the CNS. patsnap.com
GABA-A receptors are heteropentameric complexes composed of various subunits (α, β, γ, δ, ε, θ, π, ρ). nih.gov The specific subunit composition of a GABA-A receptor influences its pharmacological properties and localization (synaptic vs. extrasynaptic). nih.govfrontiersin.org While the exact subunit specificity of this compound's action is complex and still under investigation, evidence suggests interactions with sites within the α and β subunits. oup.comfrontiersin.org Some research indicates that this compound may show selectivity for either tonic or phasic GABA-A receptor activity in certain brain regions, such as the hippocampus. nih.govfrontiersin.org Receptors containing α6 subunits may exhibit enhanced sensitivity to this compound compared to GABA itself. nih.gov Studies have also shown that this compound can augment both intrasynaptic and extrasynaptic GABA-A mediated currents, the latter potentially involving α5 subunits. nih.gov
This compound potentiates GABA-A receptor function by increasing the duration for which the chloride ion channel associated with the receptor remains open. drugbank.comopenanesthesia.orgpatsnap.com This contrasts with benzodiazepines, which primarily increase the frequency of channel opening. litfl.com The prolonged opening of the chloride channel leads to an increased influx of chloride ions into the neuron. youtube.com This influx of negatively charged chloride ions causes hyperpolarization of the postsynaptic membrane, making the neuron less excitable and inhibiting the generation of action potentials. patsnap.comyoutube.com At higher concentrations, this compound may also directly activate GABA-A receptors, mimicking the effect of GABA itself. litfl.comyoutube.com
Intracellular Signaling Cascades and Biochemical Pathways
This compound's effects extend beyond direct ion channel modulation to influence intracellular processes, including neuronal energy metabolism.
Impairment of Neuronal Energy Metabolism
This compound has been shown to significantly limit brain energy metabolism. scirp.orgscirp.org This impairment contributes to the drug's effects on consciousness and neuronal activity. scirp.orgscirp.org Studies using techniques like positron emission tomography (PET) have indicated that barbiturates, including this compound, can reduce cerebral glucose metabolism. scirp.org this compound at narcotic doses has been shown to decrease brain oxygen consumption. scirp.org Research suggests that this decrease in energy metabolism may be linked to the inhibition of the mitochondrial respiratory chain. scirp.org
Furthermore, this compound has been found to block neuronal reactions that require energy support, such as tonic activating reactions to acetylcholine (B1216132) and spontaneous neuronal activity. scirp.orgscirp.org While glutamatergic excitation, which is less dependent on energy support, appears more resistant to this compound's action, the drug's impact on energy metabolism is a significant aspect of its mechanism. scirp.org this compound can also inhibit global protein synthesis, a process that consumes a significant amount of cellular energy. plos.org This inhibition, potentially mediated through pathways involving calcium influx, AMP-activated protein kinase (AMPK), and eukaryotic elongation factor 2 (eEF2) phosphorylation, may contribute to preserving intracellular energy content under conditions of oxygen deprivation and ameliorating hypoxic cell damage. plos.org
Cerebral Glucose Metabolism Reduction
This compound significantly limits the brain's energy metabolism. scirp.org According to positron emission tomography (PET) studies, barbiturates can reduce cerebral glucose metabolism by approximately two times. scirp.orgepfl.ch Similar findings on the reduction in brain energy metabolism were obtained when assessing oxygen consumption under this compound anesthesia; a narcotic dose of this compound reduced brain oxygen consumption by one-third compared to control levels. scirp.org Deep this compound anesthesia leads to increased brain glucose content, suggesting a reduced glucose metabolic rate, which remains substantial even under isoelectric conditions, along with potential inhibition of glucose transport. epfl.ch this compound-induced isoelectrical conditions in the rat cortex significantly affect glucose content by depressing brain metabolism. epfl.ch Additionally, barbiturates have been shown to depress energy metabolism by inhibiting the oxidation of NADH in the respiratory chain, glucose transport at the blood-brain barrier, and cerebral glucose utilization. epfl.ch The effect of this compound on cerebral glycolysis has been interpreted as an inhibition of hexokinase activity. nih.gov In isolated perfused rat brains pretreated with 6-aminonicotinamide (B1662401) (6-AN) and then perfused with this compound, the concentration of glucose 6-phosphate was reduced compared to brains treated only with 6-AN, while still being significantly higher than controls. nih.gov The glucose concentration was significantly elevated, and the lactate (B86563) concentration considerably decreased in these preparations. nih.gov
Modulation of Neurotransmitter Systems
This compound interacts with various neurotransmitter systems, influencing neuronal activity.
Acetylcholine-Dependent Neuronal Reactions
This compound blocks several neuronal reactions that require energy support, including tonic activating reactions to acetylcholine applied to neurons. scirp.org The activating response of neurons to iontophoretic injection of acetylcholine ceases under the influence of this compound. scirp.org Studies using iontophoretic application of acetylcholine to neurons in the sensorimotor cortex show that this compound affects neuronal spike responses. scirp.orgresearchgate.net The narcotic effect of this compound is associated with the termination of the neuronal activating response to electrocutaneous stimulation, as acetylcholine regulates nonspecific components of responses to sensory stimulation. scirp.org The initial, hypoxic effect of this compound is linked to the restriction of Na+, K+-ATPase activity, leading to a rapid drop in the amplitude of nerve cell spikes and a massive leakage of K+ ions from neurons. scirp.org This rapid M-cholinergic reaction in warm-blooded animals is highly dependent on energy supply. scirp.org this compound inhibits neuronal nicotinic acetylcholine receptor (nAChR)-mediated currents and Ca2+ transients in rat intracardiac ganglion neurons. nih.gov At a concentration of 25 μM, this compound inhibited nAChR-induced increases in intracellular Ca2+ by 42%. nih.gov This inhibition of nAChR-induced peak current amplitudes was voltage-independent. nih.gov this compound also inhibited nicotine-induced inward currents and accelerated current decay in PC12 cells, which express neuronal nAChRs. nih.gov
Resistance of Glutamatergic Excitation
Glutamatergic excitation, which does not depend on energy support, is resistant to the action of this compound. scirp.org The lack of this compound blocking of neuronal activating responses to iontophoretic glutamate (B1630785) delivery suggests that this compound action is not associated with either the receptor or ion mechanisms of the excitatory function of glutamate. scirp.orgresearchgate.net Despite a drop in the level of spontaneous activity, the activating response of neurons to the iontophoretic injection of glutamate does not change upon the onset of a narcotic state. scirp.org Glutamate-mediated excitatory synaptic transmission is required for this compound-induced burst suppression activity in the brain. oup.comresearchgate.net this compound attenuates NMDA- and AMPA-mediated glutamate excitotoxicity, which may contribute to its ability to reduce anoxic, ischemic, and epileptic damage. nih.govcapes.gov.br
Influence on Neurotransmitter Release (e.g., Glutamate)
This compound can influence the release of neurotransmitters, including glutamate. This compound depresses the depolarization-induced increase in intracellular Ca2+ and the accompanying glutamate release from cultured neurons in a dose-dependent manner. nih.gov An intermediate dose of this compound caused approximately a 50% decrease in peak intracellular Ca2+ and a 60% decrease in glutamate release. nih.gov This effect on glutamate release can contribute to the anesthetic and neuronal protective effects of this compound. nih.gov this compound inhibited the transport of amino acid neurotransmitters, including glutamate, across the synaptosomal membrane. nih.gov The uptake and K+-stimulated release of glutamate were inhibited by this compound to essentially the same extent. nih.gov this compound also inhibited the release of amino acid neurotransmitters caused by anaerobiosis. nih.gov It has been shown that this compound sodium inhibits glutamate release from cerebrocortical slices and reduces the extracellular level of glutamate in the rat prefrontal cortex. biorxiv.orgfrontiersin.org
Nitric Oxide Production and Regulation at the Cellular Level
This compound has been shown to influence nitric oxide (NO) production. Sodium this compound caused a significant increase in intracellular NO concentrations in erythrocytes at all studied doses, with the increment positively correlated with the this compound concentration. mdpi.com The presence of L-N-acetylmethyl-arginine abolished NO production in erythrocytes in response to sodium this compound, indicating involvement of NO synthase (NOS). mdpi.com Sodium this compound also increased nitrite (B80452) and nitrate (B79036) levels in the suspension medium in a dose-dependent manner. mdpi.com this compound inhibits the production of nitric oxide in the aorta of rats. frontiersin.orgnih.gov At a concentration of 100 microg/mL, this compound inhibited both basal and acetylcholine- or A23187-stimulated production of nitrites in aortic rings. nih.gov The barbiturate (B1230296) also inhibited NOS activity in aortic and kidney homogenates. nih.gov This inhibition of endothelium-dependent relaxation and nitrite production strongly suggests an inhibitory effect on NOS. nih.gov Protein synthesis inhibition by this compound may also block the translation of inducible nitric oxide synthase. frontiersin.org
Inhibition of Protein Synthesis in Neural Tissues
This compound has been shown to inhibit global protein synthesis in neurons nih.govbiorxiv.orgnih.govplos.org. This inhibition is considered a fundamental neuroprotective mechanism, particularly in conditions of oxygen deprivation, as it helps preserve intracellular energy content by reducing ATP consumption associated with translational activity nih.govbiorxiv.orgnih.govplos.org. Protein synthesis is a highly energy-consuming process in mammalian cells biorxiv.orgfrontiersin.org.
Studies have indicated that this compound mediates the phosphorylation and inactivation of eukaryotic elongation factor 2 (eEF2) nih.govnih.govplos.org. Phosphorylation of eEF2 at Thr56 is an inhibitory modification that leads to the repression of protein synthesis elongation nih.govnih.govplos.org. This effect has been observed in human neuronal SK-N-SH cells and primary mouse cortical neurons treated with this compound concentrations ranging from 10 µM to 2 mM nih.govplos.org. The induction of eEF2 phosphorylation was noted even at lower concentrations (10 µM) and became more pronounced at 0.5 mM and higher nih.gov.
Translational inhibition by this compound has been linked to intracellular calcium influx and the activation of AMP-activated protein kinase (AMPK) nih.govnih.govplos.org. Activation of AMPK can lead to the phosphorylation and inhibition of eEF2 kinase, which in turn phosphorylates eEF2 nih.gov. While this compound causes a moderate increase in intracellular calcium, this increase is not sufficient to induce apoptosis but may be suitable for activating protective pathways like the AMPK/eEF2 kinase pathway nih.gov.
Research using rat hippocampal slices subjected to hypoxia demonstrated that hypoxia significantly decreased protein synthesis, measured by the incorporation of [3H]leucine ahajournals.org. This compound treatment during hypoxia significantly attenuated this inhibition, allowing protein synthesis to recover to levels closer to normoxic conditions ahajournals.org. The ability of this compound to block the increase in intracellular calcium during hypoxia and reduce calcium concentrations afterward may be a key factor in maintaining protein synthesis ahajournals.org.
Furthermore, protein synthesis inhibition by this compound may also impact the translation of specific proteins implicated in oxidative stress and tissue damage, such as inducible nitric oxide synthase, cyclooxygenase-2, or matrix metalloproteinases biorxiv.orgfrontiersin.org.
Thiopental Pharmacokinetics and Pharmacodynamics in Research Models
Disposition Kinetics in Biological Systems
The disposition kinetics of thiopental in biological systems are characterized by its rapid distribution and subsequent slower elimination. This involves its movement across biological membranes, redistribution among different tissues, and eventual removal from the body.
Blood-Brain Barrier Permeation and Cerebral Uptake Dynamics
This compound is a highly lipophilic molecule, which facilitates its rapid passage across the blood-brain barrier (BBB). mdpi.com This rapid permeation is a key factor in its fast onset of action. Studies in neocortical brain slices have investigated the diffusion characteristics of this compound. The equilibrium half-life (t1/2,eq) for this compound in these slices was reported as 111.8 minutes (range: 27.8–198.0 minutes), which was similar to that of etomidate (B1671615) but significantly slower than that of magnesium ions, as expected for a simple ion. researchgate.net The rapid increase and earlier peak of brain concentrations of this compound compared to propofol (B549288) after rapid intravenous injection further illustrate its efficient cerebral uptake dynamics. researchgate.net
Systemic and Regional Tissue Redistribution Profiles
Following administration, this compound undergoes rapid redistribution from the central compartment (blood and highly perfused tissues like the brain) to less vascularized tissues, including muscle and fat. mdpi.comeuropa.eu This redistribution is primarily responsible for the short duration of anesthesia after a single bolus dose. europa.euvin.com
Studies in female albino rats showed varying tissue/blood ratios during equilibrium: approximately 0.6 for brain (1 minute to 2 hours), 2.5 for liver (1 minute to 6 hours), and 7.0 for fat (1 to 22 hours). europa.eu In dogs, maximum localization of this compound in fat was observed at 4 hours after intravenous administration, with mobilization being slightly faster in rats. europa.eu The final elimination phase involves both metabolism and redistribution to poorly perfused fat. europa.eu
Interactive Table 1: this compound Tissue/Blood Ratios in Female Albino Rats
| Tissue | Approximate Ratio | Time Frame |
| Brain | 0.6 | 1 minute to 2 hours |
| Liver | 2.5 | 1 minute to 6 hours |
| Fat | 7.0 | 1 to 22 hours |
Based on data from female albino rats. europa.eu
Pharmacokinetic models often describe this compound disposition using multi-compartment models (two or three compartments). vin.comnih.govnih.gov The initial rapid distribution phase has a very short half-life, followed by a slower distribution phase. europa.eu
Terminal Elimination Half-Life and Clearance Rates
The terminal elimination half-life of this compound is considerably longer than its distribution half-lives, reflecting the slower process of metabolism and excretion. Reported terminal half-lives vary across species and conditions. In dogs, the terminal half-life was reported as 6.99 ± 2.18 hours. europa.eu In sheep, the half-life for plasma elimination was 196 minutes. europa.eu Studies in horses and ponies showed a mean elimination half-life of 147 minutes in horses and 156 to 222 minutes in ponies. europa.eu In critical care patients receiving single intravenous bolus doses, the elimination half-life (t1/2 beta) was 5.89 hours. nih.gov With repeated injections in critical care patients, the mean elimination half-life became longer, averaging 16.3 hours, due to a decrease in clearance. nih.gov
Clearance rates also vary. In dogs, body clearance was 1.51 ± 0.60 ml/kg x min. europa.eu In sheep, clearance was 3.5 ml/kg/min. europa.eu Horses and ponies showed similar clearance values, around 3.5-3.6 ml/min/kg. europa.eu In critical care patients after a single dose, clearance was 5.41 ml/min/kg, which decreased to 2.16 ml/min/kg with repeated injections. nih.gov This decrease in clearance with repeated dosing suggests potential non-linear kinetics or saturation of metabolic pathways. nih.govnih.gov Studies have demonstrated that large interindividual variations exist in time-dependent this compound pharmacokinetics, with mean initial and final clearance rates of 1.22 ± 0.82 mL/min/kg and 10.5 ± 23 mL/min/kg, respectively, in intensive care patients. nih.gov
Interactive Table 2: this compound Elimination Half-Life and Clearance in Research Models
| Species/Model | Elimination Half-Life | Clearance |
| Dogs | 6.99 ± 2.18 hours europa.eu | 1.51 ± 0.60 ml/kg x min europa.eu |
| Sheep | 196 minutes europa.eu | 3.5 ml/kg/min europa.eu |
| Horses | 147 minutes (mean) europa.eu | 3.5 ml/min/kg (mean) europa.eu |
| Ponies | 156-222 minutes (mean) europa.eu | 3.6 ml/min/kg (mean) europa.eu |
| Critical Care Patients (single dose) | 5.89 hours nih.gov | 5.41 ml/min/kg nih.gov |
| Critical Care Patients (repeated doses) | 16.3 hours (mean) nih.gov | 2.16 ml/min/kg (mean) nih.gov |
| Intensive Care Patients (initial) | Not specified | 1.22 ± 0.82 mL/min/kg (mean) nih.gov |
| Intensive Care Patients (final) | Not specified | 10.5 ± 23 mL/min/kg (mean) nih.gov |
Values are approximate and may vary depending on specific study conditions and models used.
Volume of Distribution Characteristics Across Populations and Models
The volume of distribution (Vd) for this compound is relatively large, reflecting its lipophilicity and distribution into various tissues. In dogs, the apparent volume of distribution was 843 ± 194 ml/kg. europa.eu In sheep, the mean apparent volume of distribution was 1005 mg/kg. europa.eu Horses and ponies showed large volumes of distribution, 783 ml/kg for horses and 1127 ml/kg for ponies. europa.eu In critical care patients after a single intravenous bolus, the mean initial volume of distribution (V1) was 0.481 l/kg, and the steady-state volume of distribution (Vss) was 2.16 l/kg. nih.gov With repeated injections in critical care patients, the values for V1 and Vss were similar to those after a single dose, with a mean V1 of 0.333 l/kg and a mean Vss of 2.68 l/kg. nih.gov
Studies in dogs comparing this compound and antipyrine (B355649) disposition found the total volume of distribution (Vss) of this compound to be more than 60% larger than that of antipyrine (53 versus 33 liters), reflecting differences in the volumes of both rapidly and slowly equilibrating tissue compartments. researchgate.netpsu.edu
Interactive Table 3: this compound Volume of Distribution in Research Models
| Species/Model | Volume of Distribution | Notes |
| Dogs | 843 ± 194 ml/kg (apparent) europa.eu | |
| Sheep | 1005 mg/kg (apparent) europa.eu | |
| Horses | 783 ml/kg europa.eu | Large Vd |
| Ponies | 1127 ml/kg europa.eu | Large Vd |
| Critical Care Patients (single dose) | 0.481 l/kg (V1) nih.gov, 2.16 l/kg (Vss) nih.gov | |
| Critical Care Patients (repeated doses) | 0.333 l/kg (V1) nih.gov, 2.68 l/kg (Vss) nih.gov | Similar to single dose |
| Dogs (compared to antipyrine) | 53 liters (Vss) researchgate.netpsu.edu | More than 60% larger than antipyrine |
Values are approximate and may vary depending on specific study conditions and models used.
Biotransformation Pathways and Metabolite Formation
This compound undergoes extensive biotransformation, primarily in the liver, leading to the formation of various metabolites.
Hepatic Metabolic Processes
The liver is the primary site of this compound metabolism, although other tissues like the kidney, brain, muscle, heart, and jejunum also show metabolic activity in in vitro studies. europa.eudrugbank.com this compound is almost completely metabolized, with only a small percentage excreted unchanged in the urine. drugbank.commims.com
Key metabolic pathways include oxidation and desulfuration. Oxidation of the 1-methylbutyl side chain leads to the formation of hydroxypentobarbital, which is considered an inactive metabolite. europa.eudrugbank.commtsu.edu Desulfuration of this compound results in the formation of pentobarbital (B6593769), an active metabolite. drugbank.comnih.gov While pentobarbital is pharmacologically active, its concentrations are typically much lower (3-10%) than those of the parent compound. drugbank.comnih.gov Both this compound and pentobarbital can also undergo further oxidation and hydroxylation to form corresponding carboxylic acid metabolites and alcohols, which are generally considered pharmacologically inert. drugbank.comnih.gov The oxidation of this compound to its carboxylic acid metabolite may be a significant detoxification pathway, with this metabolite accounting for a portion of the renally excreted drug. drugbank.comnih.gov
Studies in rabbits using in vitro organ incubations indicated that this compound was mainly metabolized in the liver and kidney to the corresponding carboxylic acid. europa.eu In dogs, this compound was almost completely metabolized, but only traces of carboxylic acid derivatives were found in the urine. europa.eu In female albino rats, the rate of metabolism during the first 6 hours was approximately 10% per hour, with 90% of the substance metabolized by 12 hours. europa.eu Partial hepatectomy in rats significantly reduced this compound metabolism, highlighting the liver's crucial role. europa.eu
The enzymes responsible for this compound biotransformation are not fully elucidated, but hepatic microsomal enzymes, particularly cytochrome P450 enzymes, are believed to be involved. mtsu.edunih.gov
Identification and Pharmacological Activity of Major Metabolites (e.g., Pentobarbital)
This compound undergoes extensive metabolism, primarily in the liver. The main metabolic pathway involves the biotransformation of this compound into several metabolites. One of the major metabolites identified is pentobarbital. isca.mewikipedia.orgdrugbank.com Studies have shown that ring desulfuration of this compound leads to the generation of pentobarbital, which is an active metabolite. drugbank.com Pentobarbital is also a barbiturate (B1230296) and possesses pharmacological activity, including sedative, hypnotic, and antiseizure properties. mims.comunil.ch
While pentobarbital is an active metabolite, its concentration in the body is typically significantly lower than that of the parent compound, this compound, often existing at concentrations approximately 3-10% of the parent concentration. drugbank.com Other metabolites of this compound, such as 5-ethyl-5-(1'-methyl-3'-hydroxybutyl)-2-thiobarbituric acid and 5-ethyl-5-(1'-methyl-3'-carboxypropyl)-2-thiobarbituric acid, are generally considered pharmacologically inactive. isca.medrugbank.com The oxidation of this compound to its carboxylic acid metabolite may play a significant role in its detoxification and elimination. drugbank.com
Significance of this compound Isomers in Pharmacokinetic and Pharmacodynamic Equivalence
This compound, as a commercially available preparation, is a racemate, meaning it exists as an equimolar mixture of two enantiomers: R-thiopental and S-thiopental. oup.com These enantiomers have been investigated for potential differences in their pharmacokinetic and pharmacodynamic properties.
Research using techniques such as high-performance liquid chromatography has identified a this compound isomer, specifically 5-ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid, present in supposedly pure this compound and commercial preparations. nih.gov This isomer can constitute about 6-7% of the total drug. nih.govcambridge.org
Studies comparing the pharmacokinetic properties of this isomer with this compound in research subjects have found no statistically significant differences in key parameters such as terminal elimination half-life, clearance, and volume of distribution at steady state. nih.gov Furthermore, investigations into the anesthetic potency of this isomer in animal models, such as mice, have indicated that it is as effective as this compound in inducing anesthesia. nih.gov The close structural similarity between this compound and this isomer is believed to contribute to their similar pharmacokinetic and anesthetic characteristics, suggesting that the presence of this isomer may not be critically important for separation in pharmacological research. nih.gov
Regarding the enantiomers of this compound (R- and S-thiopental), studies in rats using microdialysis have measured their concentrations in plasma, tissues, and brain. While tissue:plasma distribution coefficients of R-thiopental were found to be greater than those of S-thiopental when calculated from total or unbound plasma concentrations, pharmacokinetic evidence did not support differences in their rates of equilibration across the blood-brain barrier after infusion of the racemate. oup.com However, some research suggests that concentrations of (S)-thiopental in CNS tissue might be approximately 20% higher compared to (R)-thiopental. mdpi.com The clinical significance of potential differences between the enantiomers continues to be an area of research.
Population Pharmacokinetic and Pharmacodynamic Modeling
Population pharmacokinetic (PK) and pharmacodynamic (PD) modeling approaches have been widely employed to understand and predict the behavior and effects of this compound in diverse populations and under various conditions. nih.govnih.govtaylorandfrancis.comcapes.gov.brucl.ac.ukucl.ac.uk These models help to characterize the relationship between drug concentration and its observed effects, accounting for variability among individuals. ucl.ac.uk
Traditional pharmacokinetic models, particularly with intravenous bolus injections, can have limitations in accurately characterizing the rapid distribution phenomena of this compound. nih.gov Population data analysis, often utilizing software like NONMEM, allows for the analysis of drug concentration-time data from multiple subjects simultaneously, providing a more comprehensive understanding of population parameters and inter-individual variability. nih.gov
Age-Related Influences on Pharmacokinetic Parameters
Age is a significant factor that can influence the pharmacokinetics of this compound. nih.govnih.govtaylorandfrancis.comnih.govnih.gov Studies have consistently shown that the dose of this compound required to induce anesthesia decreases with increasing age. nih.govnih.gov Population pharmacokinetic analyses have investigated the mechanisms behind this age-related difference.
Early research suggested that a smaller initial volume of distribution in elderly patients contributed to the decreased dose requirement. taylorandfrancis.comnih.gov However, more recent population pharmacokinetic analyses, particularly those utilizing rapid intravenous infusion data, have indicated that the primary mechanism for the decreased this compound dose requirement in the elderly is a decrease in rapid intercompartment clearance. nih.govtaylorandfrancis.com This reduced clearance affects the distribution of this compound from the central compartment to rapidly equilibrating tissues. For instance, one study reported a 27% decrease in rapid intercompartment clearance between the ages of 35 and 80 years in a three-compartment model analysis. nih.gov
While pharmacokinetic parameters are altered with age, studies using pharmacodynamic modeling have generally found no significant age-related change in brain responsiveness to this compound when assessed using measures like the EEG spectral edge. nih.govtaylorandfrancis.comnih.gov This suggests that the reduced dose requirement in the elderly is primarily due to altered drug distribution rather than a change in the brain's sensitivity to the drug. taylorandfrancis.comnih.gov
Data illustrating age-related changes in this compound pharmacokinetics can be summarized as follows:
| Age Group (years) | Rapid Intercompartment Clearance (% Decrease vs. Younger Adults) |
| 35-80 | ~27% (Three-compartment model) nih.gov |
Note: Data is representative and may vary depending on the specific study and modeling approach.
Predictive Pharmacodynamic Models for Neurological Endpoints
Pharmacodynamic models are used to quantify the relationship between this compound concentration and its effects on neurological endpoints. nih.govumassmed.educore.ac.uknih.gov These models are crucial for predicting drug response and optimizing administration strategies. ucl.ac.uk
Electrophysiological Correlates (e.g., EEG Spectral Edge, Burst Suppression)
Electroencephalogram (EEG) parameters are commonly used as pharmacodynamic endpoints for this compound effect, reflecting the drug's impact on cerebral electrical activity. nih.govnih.govnih.govumassmed.edunih.govguidetopharmacology.orgresearchgate.netresearchgate.netf1000research.com Key EEG correlates include the spectral edge and burst suppression.
The spectral edge, often defined as the frequency below which a certain percentage (e.g., 95%) of the EEG power is located, is a measure that characterizes the progressive slowing of the EEG induced by this compound. nih.govnih.govf1000research.com Pharmacodynamic models, such as the inhibitory sigmoid Emax model, have been used to characterize the relationship between this compound serum concentrations and the spectral edge. capes.gov.brnih.gov These models allow for the estimation of parameters like the IC50, which represents the this compound concentration causing half of the maximal EEG slowing and serves as an indicator of an individual's sensitivity to the drug. nih.gov
Burst suppression is another significant EEG pattern associated with high concentrations of this compound, indicating severely reduced brain activity. nih.govnih.govumassmed.eduresearchgate.netresearchgate.netf1000research.com It is characterized by periods of high-amplitude electrical activity alternating with periods of suppression. researchgate.net Pharmacodynamic models have also been developed to describe the relationship between this compound concentration and the probability or duration of burst suppression. umassmed.educore.ac.ukf1000research.com Studies have shown that higher this compound doses generally result in further prolongation of burst suppression. core.ac.uk The concentration-effect relationship for burst suppression can exhibit hysteresis, requiring the use of effect compartment models to accurately link plasma concentrations to the observed brain effect. nih.gov
Modeling of Unconsciousness Onset and Duration
Predictive pharmacodynamic models have been developed to estimate the onset and duration of unconsciousness following this compound administration. umassmed.educore.ac.ukguidetopharmacology.orgfordham.edu These models often integrate pharmacokinetic parameters with pharmacodynamic relationships to simulate drug concentrations at the site of action (e.g., the brain) over time and correlate these concentrations with the probability or duration of unconsciousness. umassmed.educore.ac.ukfordham.edu
Computer modeling techniques, drawing upon published studies on this compound pharmacology, can predict parameters such as the time it takes for unconsciousness to occur (onset) and how long it is likely to last (duration). umassmed.educore.ac.uk For example, models can predict that a specific dose administered to an average individual will result in loss of consciousness within a certain time frame and that unconsciousness will persist for an estimated duration. core.ac.uk The accuracy of these predictions can be influenced by factors such as the rate of administration and individual variability in pharmacokinetic and pharmacodynamic parameters. nih.govcapes.gov.brfordham.edu
Pharmacokinetic-pharmacodynamic models incorporating parameters like the effect-site rate constant for this compound equilibration and the median effect-site concentration for loss of consciousness have been used to predict the amount of this compound required to reach this endpoint at different infusion rates. nih.govcapes.gov.br Validation studies have shown that these models can predict observed doses to within a reasonable range, although the ability to accurately predict dose-response relationships is influenced by the specific pharmacokinetic and pharmacodynamic parameters used in the simulation. nih.gov
Table: Predicted Effect Compartment Concentration at Loss of Eyelash Reflex
| Endpoint | Predicted Effect Compartment Concentration (µg/mL) | Reference |
| Loss of eyelash reflex | 11.3 (EC50) | capes.gov.br |
| 6.9–18.3 (EC05–EC95 range) | capes.gov.br |
Note: EC50 represents the concentration at which 50% of individuals exhibit the effect; EC05-EC95 represents the range over which the effect is observed in 5% to 95% of individuals.
Table: Predicted Onset and Duration of Unconsciousness and Burst Suppression
| Endpoint | Dose (mg) | Subject Weight (kg) | Predicted Onset Time (minutes) | Predicted Duration (approximate) | Reference |
| Unconsciousness | 2000 | 80 | 1.0 - 1.5 | 2 hours | core.ac.uk |
| Burst Suppression | 2000 | 80 | 1.5 - 2.5 | 7 minutes | core.ac.uk |
Note: Predictions are based on specific modeling assumptions and may vary.
Neurobiological Research on Thiopental S Central Nervous System Effects
Effects on Neuronal Excitability and Synaptic Transmission
Blockade of Energy-Dependent Neuronal Reactions
Research indicates that thiopental, particularly at narcotic doses, can block neuronal reactions that require energy support. This blockade contributes to the suppression of consciousness by significantly limiting the brain's energy metabolism. For instance, studies have shown that this compound can abolish tonic activating reactions to acetylcholine (B1216132) applied to neurons and reduce the rate of spontaneous neuronal activity. The stage of non-specific activation in response to electrocutaneous stimulation also disappears under the influence of this compound. scirp.org This suggests that processes highly dependent on energy supply, such as M-cholinergic reactions, are particularly susceptible to this compound's effects. scirp.org Conversely, glutamatergic excitation, which is less dependent on energy support, appears more resistant to this compound action. scirp.org
This compound's impact on energy metabolism is further supported by findings showing that barbiturates can reduce cerebral glucose metabolism and oxygen consumption. scirp.org This decrease in energy metabolism is thought to be linked to the inhibition of the mitochondrial respiratory chain. scirp.org
Dysregulation of Neuronal Ion Homeostasis and its Consequences
This compound's effects extend to the dysregulation of neuronal ion homeostasis, a consequence that can persist into the post-narcotic state. scirp.org The initial, or hypoxic, effect of this compound is associated with the restriction of Na+, K+-ATPase activity. scirp.org This restriction leads to a rapid accumulation of K+ ions in the extracellular space. scirp.orgresearchgate.net The increase in extracellular K+ can cause a slight depolarization of the membrane potential. scirp.orgresearchgate.net
This loss of ionic homeostasis is accompanied by a steady drop in the amplitude of cortical neuron spikes. scirp.orgresearchgate.net While this compound can reduce changes in sodium and potassium during hypoxia, persistent alterations in these ions are not the sole explanation for damage after hypoxia. ahajournals.orgahajournals.org It is suggested that the increase in these ions during hypoxia might trigger more persistent changes. ahajournals.org Studies in rat hippocampal slices have shown that this compound can attenuate changes in intracellular calcium, sodium, and potassium concentrations during hypoxia, which may contribute to preventing long-term damage. ahajournals.org
Investigation of Consciousness Disruption and Post-Narcotic Pathophysiology
The administration of this compound leads to a disruption of consciousness, and the recovery period is characterized by specific neurophysiological changes. The mechanisms underlying the cessation of the adaptive function of the brain during anesthesia have been a subject of study. scirp.org
Neurophysiological Correlates of Narcotic Stages (Hypoxic vs. Narcotic)
The blocking of the brain's energy supply by this compound develops in stages: a hypoxic stage and a narcotic stage. scirp.org The hypoxic stage, occurring in the initial seconds after this compound injection, is characterized by hyperactivity in the nervous system. scirp.orgresearchgate.net This can manifest as epileptiform discharges on the electroencephalogram (EEG) and powerful unmotivated movements. scirp.org During this stage, there can be an increase in spontaneous neuronal activity and a decrease in the amplitude of neuronal spikes. researchgate.netresearchgate.net
Following the hypoxic stage is the narcotic stage, which is associated with a blockade of motor activity and a flattening of EEG oscillations. scirp.org During the narcotic state, the spontaneous activity of neurons decreases, and adaptive motor responses cease. researchgate.net
Characteristics of the Post-Narcotic State and Recovery of Electrophysiological Activity
The post-narcotic state is linked to the consequences of the hypoxic effect of this compound and is characterized by a long-lasting loss of ion homeostasis in nerve cells. scirp.org This period can extend for several hours or even days. researchgate.net Electrophysiological indicators in the post-narcotic period can show similar changes to the initial seconds of this compound introduction, including the appearance of high-amplitude rhythmic activity on the EEG, increased spontaneous activity of neurons, and a decrease in the amplitude of their spikes. researchgate.netresearchgate.net
Recovery of changes caused by anesthesia in the total cortical EEG, individual neuronal activity, and motor responses can be observed within 15-30 minutes after the end of this compound administration, suggesting a normalization of the adaptive function of the nervous system. scirp.org However, high-amplitude flashes on the EEG can still be observed 30-60 minutes after the end of injection, with a decrease in spike amplitude and increased frequency in neuronal activity. researchgate.net Full recovery of EEG activity to control levels can take several days. researchgate.net
Studies using the Bispectral Index (BIS) have shown that it can be used to predict the probability of recovery of consciousness after a single injection of this compound. nih.gov
Long-Term Alterations in Nervous System Function
While recovery of basic electrophysiological activity can occur relatively quickly, there is research suggesting potential long-term alterations in nervous system function following this compound exposure, particularly in young animals. Studies in young rats (P21) anesthetized with sodium this compound have shown a persistent nociceptive response lasting for three weeks, indicating a potential for long-term hyperalgesia. unesp.br This effect is thought to be related to this compound's action on the central nervous system, suppressing synaptic responses and increasing inhibition. unesp.br Although the exact mechanisms for these long-term effects require further investigation, the study highlights a potential for lasting implications on the developing nervous system after early life exposure to such drugs. unesp.br
Furthermore, prolonged this compound infusion in neurosurgical patients has been associated with delayed neurological recovery. researchgate.net This can be influenced by the total dose and the time elapsed since cessation of therapy. researchgate.net Accumulation of this compound due to its pharmacokinetics can result in prolonged sedation. researchgate.net
Research into Thiopental S Neuroprotective and Organ Protective Potentials
Mechanisms Underpinning Neuroprotection
Thiopental is thought to exert neuroprotective effects through several proposed mechanisms, including the reduction of cerebral metabolic demand, modulation of neurotransmission, and antioxidant activity. openanesthesia.orgnih.govnih.gov
Anti-Ischemic Properties and Cerebral Ischemia Prevention
This compound contributes to anti-ischemic effects by decreasing the cerebral metabolic rate of oxygen (CMRO2) and cerebral blood flow (CBF). openanesthesia.org This reduction in metabolic activity helps to preserve energy resources in the brain, which is crucial during periods of reduced oxygen availability. plos.org Studies in animal models have indicated that this compound can decrease brain oxygen demand and limit the size of cerebral infarction. nih.gov In the context of temporary cerebral artery occlusion, this compound is thought to provide cerebral protection. openanesthesia.org Research in Mongolian gerbils showed that this compound administration prior to ischemia led to a lesser increase in NADH and extracellular potassium ion concentration compared to control animals, suggesting protection of brain energy metabolism under ischemic conditions. nih.gov
Free Radical Scavenging and Antioxidant Effects
This compound has demonstrated direct free radical scavenging activity. nih.gov In vitro studies using electron spin resonance have shown that this compound can scavenge various types of free radicals, including superoxide (B77818) radicals, hydroxyl radicals, nitric oxide (NO), and singlet oxygen. nih.gov This broad scavenging capacity suggests that this compound may help to mitigate oxidative stress, which plays a significant role in the pathogenesis of neurological injury. nih.gov Studies have indicated that this compound is a potent free radical scavenger and can prevent lipid peroxidation in cultured neurons exposed to oxygen and glucose deprivation. frontiersin.org The presence of a sulfhydryl group in dissolved this compound may contribute to these antioxidant effects. frontiersin.org
Modulation of Excitatory Synaptic Neurotransmission
This compound primarily exerts its inhibitory effects on the central nervous system by binding to the gamma-aminobutyric acid (GABA)-A receptor, increasing the duration that the chloride ion channel is open. openanesthesia.org This enhances the activity of GABA, an inhibitory neurotransmitter. openanesthesia.orgmims.com this compound stereoselectively enhances inhibitory GABAergic synaptic transmission. nih.govresearchgate.net While this compound significantly enhances charge transfer at GABAergic synapses, studies at surgically relevant concentrations have shown no significant effects on glutamatergic postsynaptic currents, suggesting that inhibition of excitatory synapses may not be a primary mechanism for its anesthetic effects. nih.govresearchgate.net However, other research indicates that this compound sodium can inhibit glutamate (B1630785) release from cerebrocortical slices. frontiersin.org
Efficacy in Models of Neurological Insult
The potential neuroprotective effects of this compound have been investigated in various models of neurological insult, including traumatic brain injury and cerebral ischemia associated with surgical procedures.
Cerebral Ischemia Models (e.g., Unruptured Intracranial Aneurysm Clipping, Carotid Endarterectomy)
This compound has been explored for cerebral protection during procedures associated with a risk of cerebral ischemia, such as surgical clipping of unruptured intracranial aneurysms (UIA) and carotid endarterectomy. openanesthesia.orgnih.govekja.org Temporary clipping of the parent artery during UIA clipping is a common practice but is associated with cerebral ischemia and postoperative neurological complications. nih.govresearchgate.net A retrospective study on patients undergoing surgical clipping of UIA found that intraoperative this compound administration was associated with a lower incidence of postoperative neurological complications. nih.govresearchgate.net
Table: Incidence of Postoperative Neurological Complications in UIA Clipping nih.govresearchgate.net
| Group | Incidence of Neurological Complications | p-value |
| This compound | 5.5% | <0.001 |
| Non-Thiopental | 17.1% |
In multivariate analysis from the same study, this compound reduced the risk of postoperative neurological complications (odds ratio 0.26, 95% confidence interval 0.13 to 0.51, p < 0.001). nih.govresearchgate.net
During carotid endarterectomy, this compound has been used as a pharmacological strategy to prevent cerebral ischemia. nih.govnih.govresearchgate.net Studies have investigated the dosage required to induce burst suppression on electroencephalogram (EEG), a state associated with decreased cerebral metabolic rate. nih.govresearchgate.net A prospective study involving carotid endarterectomy with EEG-monitored this compound for cerebral protection reported a low combined cerebral morbidity-mortality rate. nih.gov The complications observed were considered related to surgical and clinical management rather than failure of cerebral protection by this compound. nih.gov Another study on carotid endarterectomy concluded that this compound protection was effective in preventing ischemic stroke in high-risk patients and could safely replace intraluminal shunting. capes.gov.br
Refractory Convulsive States (e.g., Status Epilepticus)
In the management of refractory status epilepticus (RSE), where seizures persist despite initial treatment with antiepileptic drugs, anesthetic agents are utilized to induce coma and achieve complete seizure control. This compound is among the conventional agents employed for this purpose. It is understood to enhance the action of gamma-aminobutyric acid (GABA)-A receptors, contributing to seizure suppression. nih.gov Studies have indicated that this compound can be effective in controlling seizures in a significant percentage of RSE episodes. researchgate.net Despite its effectiveness in seizure control and reported neuroprotective action, the use of this compound in RSE can be associated with challenges, including delayed recovery due to its accumulation and potential for hypotension and cardiorespiratory depression at high doses. nih.gov
Combined Neuroprotective Strategies with Other Pharmacological Agents (e.g., Ketamine)
Research has explored the potential for enhanced neuroprotection through the combined administration of this compound with other pharmacological agents, such as ketamine. Studies in cortical cultures exposed to N-methyl-D-aspartate (NMDA) or nitric oxide have investigated the individual and combined neuroprotective effects of ketamine and this compound sodium. These studies suggest that combinations of reduced doses of ketamine and this compound sodium can exhibit enhanced neuroprotection against NMDA-induced neurotoxicity compared to either agent alone. oup.comnih.govresearchgate.net This indicates that combining these agents might offer a strategy to protect the brain from ischemia, potentially allowing for reduced dosages of each drug. oup.comnih.gov While ketamine alone demonstrated significant neuroprotection against NMDA, this effect was not observed against nitric oxide-releasing compounds. nih.govresearchgate.net The combination of ketamine and this compound did not influence the neuroprotective effect of this compound against nitric oxide-induced cytotoxicity. oup.com
Pathophysiological Mechanisms and Systemic Impact
The systemic impact of this compound involves various pathophysiological mechanisms, including effects at the cellular and molecular levels and organ-specific findings.
Cellular and Molecular Basis of Toxicity
Investigations into the cellular and molecular effects of this compound have highlighted its potential to induce toxicity, particularly at concentrations exceeding typical clinical levels. nih.govnih.govresearchgate.net
This compound has been associated with the production of reactive oxygen species (ROS) and the induction of oxidative stress. Studies have shown that at higher doses, this compound can increase intracellular ROS levels. nih.govnih.govresearchgate.neteuropeanreview.org This increase in free radicals can lead to oxidative stress, potentially causing damage to cellular components such as lipids, proteins, and DNA. europeanreview.orgfrontiersin.org While some studies suggest this compound possesses antioxidant properties by scavenging ROS or inhibiting neutrophil oxidative function in vitro, these effects have been reported as less potent compared to other agents like propofol (B549288) in some studies. frontiersin.org An increase in oxidative stress index values has been observed in studies involving this compound. researchgate.net
This compound has been linked to the induction of apoptosis and cytotoxicity, particularly at concentrations above clinical doses. nih.govnih.govresearchgate.neteuropeanreview.org Studies have demonstrated that this compound can induce apoptosis through mechanisms that may involve increased intracellular ROS levels. nih.govnih.govresearchgate.net Research in various cell types, including human renal cells and lymphocytes, has shown that higher doses of this compound can lead to significant apoptosis and cytotoxicity. nih.goveuropeanreview.org Some findings suggest that this compound may activate the intrinsic pathway of apoptosis. turkishneurosurgery.org.tr
Organ-Specific Research Findings
Research has also explored the effects of this compound on specific organs, investigating both potential protective effects and mechanisms related to its impact.
Studies have investigated the effects of this compound on kidney tissue, particularly in the context of ischemia-reperfusion injury. Some data suggest that this compound may provide protection to kidney tissue during cold storage and decrease the number of apoptotic cells in kidney tissue when administered before organ transplantation. researchgate.netresearchgate.net This protective effect against renal ischemia-reperfusion injury may be related to its ability to reduce the release of free oxygen radicals and inhibit lipid peroxidation. researchgate.net
The impact of this compound on liver tissue has also been examined. Studies in rats have indicated that this compound alone may lead to oxidative stress and inflammation in liver tissue. umw.edu.pl However, when combined with ketamine, the combination might be safer in terms of liver toxicity compared to using either agent alone. umw.edu.pl
Research into the effects of this compound on pulmonary epithelial cells suggests that high doses may alter p38 MAPK activation and modulate TNF signaling, potentially having implications for immunological responses in the lung. akjournals.com
This compound's effects on brain tissue include reducing cerebral metabolic oxygen requirement and cerebral blood flow, which can decrease intracranial pressure. openanesthesia.org It is thought to possess neuroprotective properties in the context of incomplete brain ischemia, potentially through mechanisms including antioxidant activity, GABAergic activity, and modulation of excitatory synaptic neurotransmission. nih.gov Studies using brain slice models have indicated that this compound can attenuate neuronal damage induced by oxygen-glucose deprivation and excitotoxic injury. amegroups.cnahajournals.org While the precise mechanisms are still being elucidated, research suggests that this compound may not protect by preserving ATP levels but rather by attenuating ionic changes, such as the increase in intracellular calcium, during hypoxia. ahajournals.org
Summary of Selected Research Findings
| Research Area | Key Finding | Source(s) |
| Refractory Status Epilepticus | Effective in controlling seizures; associated with delayed recovery and potential hemodynamic effects at high doses. | nih.govresearchgate.net |
| Combined Neuroprotection (with Ketamine) | Combinations show enhanced neuroprotection against NMDA-induced neurotoxicity in vitro. | oup.comnih.govresearchgate.net |
| ROS Production & Oxidative Stress (Cellular) | Increases intracellular ROS levels and induces oxidative stress at concentrations exceeding clinical levels. | nih.govnih.govresearchgate.neteuropeanreview.org |
| Apoptosis & Cytotoxicity Pathways (Cellular) | Induces apoptosis and cytotoxicity at higher doses, potentially via increased ROS and activation of intrinsic pathway. | nih.govnih.govresearchgate.neteuropeanreview.orgturkishneurosurgery.org.tr |
| Organ-Specific (Kidney) | May offer protection against ischemia-reperfusion injury and reduce apoptotic cells in kidney tissue. | researchgate.netresearchgate.net |
| Organ-Specific (Liver) | May cause oxidative stress alone, but combination with ketamine might be safer. | umw.edu.pl |
| Organ-Specific (Brain) | Reduces cerebral metabolism and blood flow; attenuates neuronal damage in ischemia/excitotoxicity models; may modulate intracellular calcium. | openanesthesia.orgnih.govamegroups.cnahajournals.org |
Nephrotoxicity Studies in Cellular Models
Research into the potential nephrotoxicity of this compound in cellular models is an area of investigation to understand its direct effects on kidney cells. Cellular models, such as those using human kidney cells like podocytes and proximal tubule cells, are increasingly utilized in early-stage drug development to assess toxicity and provide more human-relevant data compared to traditional methods. tempobioscience.comdiva-portal.org These models can help clarify the molecular mechanisms by which substances, including drugs, might induce kidney injury. diva-portal.orgresearchgate.net
Studies employing in vitro cellular models aim to evaluate parameters such as cell viability, vitality, and physiological state following exposure to compounds like this compound. diva-portal.org While the provided search results discuss the general application of cellular models for nephrotoxicity assessment and mention certain drugs studied in this context (e.g., Cisplatin, Aspirin (B1665792), Cyclosporin A), specific detailed findings on this compound's direct nephrotoxic effects in isolated cellular models were not prominently featured. The complexity of the kidney, comprising over 20 different cell types, and the limitations of current 2D cell models in fully replicating in vivo function highlight the ongoing need for advanced models, including 3D cellular cultures, for comprehensive nephrotoxicity prediction. researchgate.net
Hepatotoxicity Research in Animal Models
Investigations into this compound's potential hepatotoxicity have been conducted using animal models, primarily rats. These studies aim to understand the effects of this compound on liver function and tissue integrity.
One study in male albino Wistar rats investigated the biochemical effects of this compound alone and in combination with ketamine on the liver. The results indicated that this compound alone led to increased levels of malondialdehyde (MDA) and total oxidant status (TOS) in liver tissue, while decreasing total glutathione (B108866) (tGSH) and total antioxidant status (TAS). umw.edu.plresearchgate.net This suggests that this compound, when administered alone, may induce oxidative stress in rat liver tissue. Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 were also found to be elevated in the group treated with this compound alone, indicating an inflammatory response in the liver. umw.edu.plresearchgate.net
However, the study also found that a combination of ketamine and this compound did not result in significant changes in these oxidative stress and inflammatory markers, suggesting that the combination might be safer in terms of liver toxicity in clinical usage. umw.edu.plresearchgate.net
Previous literature also suggests that large doses of this compound sodium administered intravenously to dogs (20 mg/kg body weight, twice daily for 2 to 3 weeks) resulted in slight depression of liver function. europa.eu Another study indicated that intravenous anesthetic agents, including this compound, have been reported to have apoptotic properties in animal studies, exerting effects in a dose-dependent manner, particularly in animal livers. researchgate.net While some studies suggest these agents might be hepatoprotective, others report they can cause apoptosis. researchgate.net
Data Table: Effects of this compound on Rat Liver Tissue
| Parameter | This compound Alone (vs. Control) | Ketamine + this compound (vs. Control) |
| MDA levels | Higher | Close to Control |
| TOS levels | Higher | Close to Control |
| tGSH levels | Lower | Close to Control |
| TAS levels | Lower | Close to Control |
| IL-1β levels | High | No significant change |
| IL-6 levels | High | No significant change |
| TNF-α levels | High | No significant change |
| ALT levels | High | No significant change |
| AST levels | High | No significant change |
Note: Data is based on biochemical evaluation in rat liver tissue as described in the cited studies. "Higher" and "Lower" indicate significant differences compared to the control group, while "Close to Control" and "No significant change" indicate no statistically significant difference.
Long-Term Alterations in Physiological Responses (e.g., Nociception)
The potential for this compound to induce long-term alterations in physiological responses, particularly nociception (the processing of painful stimuli), has been investigated in animal models.
One study in young rats (21 days old) evaluated the long-term nociceptive response after administration of this compound (35 mg/kg, i.p.). The results showed a reduction in tail-flick latency in the this compound group compared to the control group, indicating a hyperalgesic response that lasted for three weeks. unesp.br This finding suggests that this compound use in young animals may induce a persistent increase in sensitivity to painful stimuli. The mechanisms underlying this persistent hyperalgesia require further investigation. unesp.br
In contrast to animal findings, a laboratory study using two human experimental pain models (noxious electrical stimulation and capsaicin-induced secondary hyperalgesia) did not find that this compound infusion produced hyperalgesia. nih.gov In participants undergoing noxious electrical stimulation, this compound infusion did not change the current required to reach pain tolerance compared to baseline. nih.gov In the capsaicin (B1668287) model, this compound infusion decreased the hyperalgesic area, although this finding was not statistically significant. nih.gov These human study findings suggest potential analgesic properties of this compound, contrasting with the hyperalgesia observed in the animal study. nih.gov
This compound, as a barbiturate (B1230296), acts on the central nervous system, suppressing synaptic responses. unesp.br Barbiturates are GABAergic agonists, leading to decreased brain activity and metabolism. unesp.br The differing results between animal and human studies regarding long-term nociceptive alterations highlight the complexity of translating findings across species and the need for further research to fully understand this compound's long-term effects on pain processing.
Research on Thiopental S Interactions with Other Pharmaceutical Agents
Pharmacodynamic Synergies and Antagonisms
Pharmacodynamic interactions occur when the effects of one drug are altered by the presence of another at the site of action or through effects on the same physiological system. These can manifest as synergy (combined effect is greater than the sum of individual effects), additivity (combined effect is equal to the sum of individual effects), or antagonism (combined effect is less than the sum of individual effects).
Interactions with Opioid Analgesics
Opioid analgesics, primarily acting on opioid receptors, are often co-administered with thiopental during anesthesia to provide pain relief, as this compound itself lacks analgesic properties. drugbank.comnih.gov This combination typically results in a synergistic interaction regarding central nervous system depression, including potentiation of respiratory depression. efda.gov.etdrugs.com Studies have shown that narcotic analgesics can reduce the required dosage of barbiturate (B1230296) anesthetics, including this compound, for induction of anesthesia. drugs.comdrugs.com For instance, pretreatment with fentanyl has been reported to attenuate increases in heart rate and blood pressure during anesthesia induction with this compound. nih.gov However, the interaction between opioids and hypnotics like this compound on analgesia is often described as synergistic, meaning the combination produces a more intense analgesic effect than either drug alone. nih.gov Bradycardia has also been reported during anesthetic induction with this compound in patients receiving fentanyl. efda.gov.etefda.gov.et
Combinations with Other Anesthetics and Sedatives (e.g., Propofol (B549288), Ketamine, Remifentanil, Etomidate (B1671615), Dexmedetomidine)
The co-administration of this compound with other anesthetics and sedatives is common in modern anesthetic practice to optimize anesthetic depth and minimize adverse effects.
Propofol: this compound and propofol are both intravenous anesthetic agents that act via similar mechanisms, primarily by enhancing the effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor. patsnap.comupm.edu.my Studies investigating the interaction between propofol and this compound using isobolographic analysis have generally found the interaction to be additive for the endpoint of hypnosis or loss of consciousness. upm.edu.mynih.govimrpress.comresearchgate.netispub.com An additive interaction means that the combined effect is approximately equal to the sum of their individual effects. Combining propofol and this compound has been shown to reduce the pain on injection associated with propofol and can also impact hemodynamic responses compared to propofol alone. imrpress.comresearchgate.net
Ketamine: Ketamine is a dissociative anesthetic with a different mechanism of action compared to this compound, primarily acting as an NMDA receptor antagonist. When used in combination with this compound, studies in animal models have investigated their effects on various tissues and oxidative stress. nih.govarchivesofmedicalscience.com While individual administration of anesthetic doses of ketamine or this compound led to oxidative stress in certain tissues in rats, a combination of subanesthetic doses did not appear to create oxidative stress in these areas. nih.govarchivesofmedicalscience.com The interaction between this compound and ketamine for anesthetic endpoints has been found to be additive. nih.gov
Remifentanil: Remifentanil is an ultra-short-acting opioid analgesic often used in combination with anesthetic agents like this compound. mayoclinic.org As with other opioids, remifentanil can potentiate the central nervous system and respiratory depressant effects of this compound. drugs.comdrugs.com Administering remifentanil after an intravenous anesthetic like this compound can help reduce the incidence and severity of rigidity sometimes associated with remifentanil. apsf.org
Etomidate: Etomidate is a non-barbiturate hypnotic that also acts on GABA-A receptors. drugbank.com When comparing etomidate and this compound for anesthesia induction, studies have evaluated their hemodynamic effects and side effect profiles. nih.govjcardcritcare.org While both can cause a reduction in blood pressure, the impact on other hemodynamic parameters like heart rate and cardiac index can differ. jcardcritcare.org The risk or severity of CNS depression can be increased when etomidate is combined with this compound. drugbank.com
Dexmedetomidine: Dexmedetomidine is a selective alpha-2 adrenoceptor agonist with sedative, analgesic, and sympatholytic properties. scielo.broamjms.eu Dexmedetomidine can reduce the dose requirement for this compound to achieve a certain level of central nervous system depression, such as electroencephalographic burst suppression. scielo.brnih.govnih.gov However, this dose-sparing effect appears to be primarily due to pharmacokinetic interactions, specifically a decrease in this compound distribution volume and clearances, rather than a direct pharmacodynamic synergy at the effect site. nih.govnih.gov Dexmedetomidine may also increase the hypotensive activities of this compound. drugbank.com
Here is a summary of the pharmacodynamic interactions with some common anesthetic agents:
| Co-administered Agent | Type of Interaction with this compound (Hypnosis/Anesthesia) | Notes | References |
| Opioid Analgesics | Synergistic (CNS depression, respiratory depression) | Potentiation of effects; reduced this compound dose requirement possible. | efda.gov.etdrugs.comdrugs.com |
| Propofol | Additive | Can reduce propofol injection pain; impacts hemodynamics. | upm.edu.mynih.govimrpress.comresearchgate.netispub.com |
| Ketamine | Additive | Combinations may impact oxidative stress differently than monotherapy. | nih.govnih.govarchivesofmedicalscience.com |
| Remifentanil | Synergistic (CNS depression, respiratory depression) | Administering this compound first can reduce rigidity. | drugs.comdrugs.comapsf.org |
| Etomidate | Increased CNS depression | Differences in hemodynamic impact compared to this compound alone. | drugbank.comnih.govjcardcritcare.org |
| Dexmedetomidine | Dose-sparing effect (primarily pharmacokinetic) | Reduces this compound dose requirement. | scielo.brnih.govnih.gov |
Effects on Neuromuscular Blocking Agents
Neuromuscular blocking agents are used to induce muscle paralysis during surgery. This compound can interact with these agents, primarily through physicochemical incompatibility and potential effects on their activity. This compound, being an alkaline solution, can cause precipitation when mixed in the same syringe or intravenous line with acidic solutions of certain neuromuscular blocking agents, such as succinylcholine (B1214915) or rocuronium. akademiamedycyny.plnih.gov This precipitation can lead to occlusion of the intravenous line. nih.gov
While some sources suggest that this compound does not have clinically significant interactions with non-depolarizing muscle relaxants or succinylcholine under normal conditions anestesia.org.ar, others indicate that this compound may increase the neuromuscular blocking activities of certain agents like DaxibotulinumtoxinA. drugbank.com The risk or severity of CNS depression can also be increased when this compound is combined with agents like atracurium (B1203153) or atracurium besylate. drugbank.com
Impact on Other Pharmacological Classes and Their Clinical Profiles
This compound's interactions extend beyond anesthetics and sedatives, influencing the clinical profiles of various other drug classes.
Cardiovascular Agents: this compound can interact with various cardiovascular medications, often leading to enhanced hypotensive effects. efda.gov.etmedicines.org.uk This includes interactions with ACE inhibitors, angiotensin II antagonists, alpha-blockers, beta-blockers, calcium antagonists, diuretics, methyldopa, moxonidine, nitrates, and vasodilator antihypertensives like hydralazine, minoxidil, and nitroprusside. efda.gov.etmedicines.org.uk this compound may also increase the hypotensive activities of drugs like debrisoquine, dexmedetomidine, labetalol, lacidipine, rescinnamine, reserpine, aliskiren, ambrisentan, amifostine, amiloride, acebutolol, abaloparatide, aldesleukin, apomorphine, aprocitentan, atenolol, azilsartan (B1666440) medoxomil, betaxolol, and bethanidine. drugbank.com
CNS Depressants: The risk or severity of CNS depression is generally increased when this compound is combined with other CNS depressants. drugbank.comefda.gov.etefda.gov.etpatsnap.com This includes, but is not limited to, benzodiazepines (e.g., midazolam, bromazepam, ketazolam, remimazolam, 1,2-Benzodiazepine), opioids (as discussed in 6.1.1), alcohol, antihistamines, sedatives, tranquilizers, hypnotics, antidepressants, anxiolytics, antipsychotics (e.g., bromperidol, remoxipride, acetophenazine), muscle relaxants, and other barbiturates (e.g., metharbital, butabarbital). drugbank.comefda.gov.etdrugs.comefda.gov.etpatsnap.commayoclinic.orgakademiamedycyny.pl Specific examples from search results include increased CNS depression with decamethonium, dexmethylphenidate, dextromethorphan, dextropropoxyphene, dezocine, almotriptan, alosetron, alverine, apronalide, atracurium, atracurium besylate, azelastine, baclofen, brexanolone, brexpiprazole, brimonidine, brivaracetam, brompheniramine, brotizolam, bupropion, buspirone, benzphetamine, and acetazolamide. drugbank.com
Antiepileptics: this compound, as an enzyme inducer, can reduce the blood levels of many drugs metabolized by the liver, including some antiepileptics. pediatriconcall.com Concurrent use with barbiturates may result in increased metabolism, leading to decreased serum concentrations and reduced elimination half-lives of carbamazepine (B1668303) or succinimide (B58015) anticonvulsants due to the induction of hepatic microsomal enzyme activity. nih.gov
Other Interactions: this compound can interact with various other drug classes, affecting their efficacy or increasing the risk of adverse effects. For example:
The therapeutic efficacy of this compound can be decreased when used in combination with agents like dehydrocholic acid, demecarium, azatadine, azlocillin, alloin, ambenonium, and lactitol. drugbank.com
this compound may decrease the effectiveness of methacholine (B1211447) as a diagnostic agent. drugbank.com
The risk or severity of adverse effects can be increased when this compound is combined with drugs such as methadone, methantheline, methapyrilene, methaqualone, alimemazine, belladonna, benzhydrocodone, benzquinamide, biperiden, buclizine, acetophenazine, aclidinium, amantadine, ambroxol, anisotropine methylbromide, and atropine. drugbank.com
this compound may increase the risk or severity of methemoglobinemia when combined with bupivacaine, benzocaine, or ambroxol. drugbank.comdrugbank.com
Pretreatment with probenecid (B1678239) or aspirin (B1665792) has been shown to potentiate this compound anesthesia. efda.gov.etmedicines.org.uk
Metoclopramide and droperidol (B1670952) can reduce the dose of this compound sodium required to induce anesthesia. efda.gov.etefda.gov.etmedicines.org.uk
Sulphonamides may potentiate the effects of this compound. pediatriconcall.comefda.gov.et
The serum concentration of bromotheophylline can be decreased when combined with this compound. drugbank.com
The serum concentration of acenocoumarol (B605123) can be increased when combined with this compound. drugbank.comdrugbank.com
The metabolism of acetaminophen (B1664979) can be increased when combined with this compound. drugbank.comdrugbank.com
The metabolism of amineptine can be increased when combined with this compound. drugbank.com
The metabolism of this compound can be increased when combined with acetylsalicylic acid, adalimumab, aminoglutethimide, abatacept, apremilast, and bimekizumab. drugbank.com
The metabolism of apixaban (B1684502) can be decreased when combined with this compound. drugbank.com
The metabolism of quetiapine (B1663577) may be reduced by barbiturates through enzyme induction. efda.gov.et
Barbiturates increase the elimination of androgens, some antiepileptics, felodipine, glucocorticoids, metronidazole, peroral anticoagulants, and estrogens by enzyme induction, thus decreasing their effects. efda.gov.et
Advanced Research Methodologies and Analytical Techniques for Thiopental Studies
Quantitative Bioanalytical Methods
Accurate quantification of Thiopental in biological samples is fundamental to pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) are two primary techniques that have been developed and validated for this purpose.
HPLC methods offer a robust and sensitive approach for the determination of this compound in human plasma. A common approach involves reversed-phase HPLC coupled with ultraviolet (UV) absorbance detection. nih.gov Method development typically begins with a protein precipitation step, often using methanol, to extract the drug from the plasma matrix. nih.gov To ensure accuracy, an internal standard, such as carbamazepine (B1668303), is added to the sample. nih.gov
The chromatographic separation is achieved using a C18 analytical column with an isocratic mobile phase, a mixture of acetonitrile (B52724) and water (e.g., 32:62, v/v), at ambient temperature. nih.gov The detection wavelength is typically set to 230 nm or 240 nm. researchgate.netresearchgate.net Validation of the HPLC method is crucial and involves assessing several parameters to ensure its reliability. wjpmr.comturkjps.org Linearity is established over a specific concentration range, for instance, from 1 to 100 µg/ml, with correlation coefficients often exceeding 0.998. nih.govresearchgate.net Precision, measured as the coefficient of variation, is typically low, in the range of 0.2-8%. nih.gov Recovery rates from plasma are generally high, averaging around 88% to 93%. nih.gov More recent developments have seen the coupling of HPLC with tandem mass spectrometry (LC-MS/MS), which provides even greater sensitivity and specificity, allowing for high-throughput analysis with minimal sample volume (50µL of plasma). uq.edu.au
Table 1: Typical Parameters for HPLC Analysis of this compound in Plasma
| Parameter | Description/Value | Source |
|---|---|---|
| Sample Preparation | Protein precipitation with methanol | nih.gov |
| Internal Standard | Carbamazepine | nih.gov |
| Column | Reversed-phase C18 | nih.govuq.edu.au |
| Mobile Phase | Acetonitrile-water mixture (e.g., 32:62, v/v) | nih.gov |
| Detection | UV absorbance (e.g., 230 nm) | researchgate.net |
| Linear Range | 1-100 µg/ml | nih.gov |
| Precision (CV%) | 0.2-8% | nih.gov |
| Average Recovery | ~88% | nih.gov |
Gas-Liquid Chromatography (GLC) represents another established technique for measuring this compound concentrations in plasma. semanticscholar.org This method is valued for its accuracy, sensitivity, and specificity. nih.gov A typical GLC procedure involves a double extraction of this compound from a small volume of plasma (0.2 or 1.0 mL). nih.gov An internal standard, such as phenobarbital, is incorporated during this process. nih.gov
To enhance volatility and improve chromatographic separation, the extracted this compound and the internal standard are derivatized. nih.gov A common derivatization agent is iodomethane, used in a polar non-aqueous solvent system. nih.gov Following derivatization, the sample is reconstituted in a solvent like ethyl acetate (B1210297) and injected into the gas chromatograph. nih.gov The separation is commonly performed on a 3% OV-17 column, and detection is achieved using a nitrogen-phosphorus detector, which offers high sensitivity for nitrogen-containing compounds like barbiturates. nih.gov This method demonstrates excellent linearity and reproducibility over a wide concentration range, from 25 µg/L to 10 mg/L in plasma. semanticscholar.orgnih.gov Some GLC methods also employ on-column methylation to improve peak resolution. nih.gov
In Vitro Experimental Paradigms
In vitro models are indispensable for investigating the cellular and molecular effects of this compound, providing controlled environments to dissect specific biological processes without the complexities of a whole organism.
Primary neuronal and cortical cultures, derived from rodent or human brain tissue, serve as valuable models to study the direct effects of this compound on neuronal function. nih.govprotocols.io These cultures can re-establish mature neurophysiological properties in vitro, including the formation of dense networks, expression of synaptic markers, and the generation of action potentials and synaptic activity. nih.gov Such systems allow for detailed electrophysiological and molecular analyses of drug effects. For example, studies using cultured spinal cord slices from mice have shown that this compound can reduce action potential activity, with a median effective concentration (EC50) of 16.6 ± 2.4 μM. ncats.io These experimental setups are crucial for understanding how this compound modulates neuronal excitability and synaptic transmission, primarily through its interaction with GABA-A receptors. ncats.io The suppression of spontaneous electrical activity in these cultures can also be used as a model to study processes of slow neurodegeneration. nih.gov
Human Embryonic Kidney 293 (HEK-293) cells are a widely used in vitro model for toxicological studies due to their human origin and ease of culture. nih.gov They provide a platform to investigate the potential nephrotoxic effects of drugs like this compound. nih.gov In studies comparing the effects of this compound and propofol (B549288), HEK-293 cells have been used to determine cytotoxicity and the induction of apoptosis. nih.gov
Cytotoxicity is often assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the half-maximal inhibitory concentration (IC50). nih.gov For this compound, the IC50 in HEK-293 cells has been reported to be 109.68 μg/ml. nih.govnih.gov These studies have shown that at concentrations exceeding clinical levels, this compound exerts significant cytotoxic effects, which are more pronounced than those of propofol at equivalent high doses. nih.govnih.gov The mechanisms underlying this cytotoxicity are explored by measuring the generation of intracellular reactive oxygen species (ROS) and assessing apoptosis using methods like the annexin (B1180172) V assay and acridine (B1665455) orange/ethidium bromide staining. nih.govresearchgate.net Research indicates that this compound's toxicity in this model is primarily mediated by an increase in intracellular ROS levels, which in turn triggers apoptosis. nih.gov
Table 2: Cytotoxicity of this compound in HEK-293 Cells
| Parameter | Value | Source |
|---|---|---|
| Cell Line | HEK-293 | nih.govnih.gov |
| IC50 Value | 109.68 µg/ml | nih.govnih.gov |
| Mechanism of Cytotoxicity | Increased intracellular ROS, induction of apoptosis | nih.gov |
Erythrocytes, or red blood cells (RBCs), are not merely oxygen carriers but also participate in vascular regulation through the production of nitric oxide (NO). nih.gov In vitro studies using venous blood samples from healthy individuals have been conducted to examine the impact of this compound on erythrocyte nitric oxide synthase (eNOS) activity and NO release. nih.govclinicaltrials.gov In these experiments, isolated erythrocytes are incubated with varying concentrations of this compound (e.g., 100, 250, 500, and 1000 μM). nih.govveeva.com
The production of intracellular NO is measured using specific fluorescent probes and flow cytometry. nih.govclinicaltrials.gov Research has demonstrated that this compound causes a significant, dose-dependent increase in intracellular NO concentrations in erythrocytes. nih.gov This increase is positively correlated with the concentration of this compound and is abolished by the presence of an NOS inhibitor, confirming the enzymatic origin of the NO. nih.gov Furthermore, this compound has been shown to increase nitrite (B80452) and nitrate (B79036) levels, stable end-products of NO metabolism, in the suspension medium, also in a dose-dependent manner. nih.gov These findings suggest that this compound can augment RBC-mediated NO production and release, a mechanism that may contribute to its vasodilatory effects. nih.govveeva.com
In Vivo Animal Models and Physiological Monitoring Techniques
In vivo animal models are indispensable for the preclinical evaluation of this compound, providing critical insights into its complex physiological and pathological effects. These models allow for controlled investigations into the compound's mechanisms of action, therapeutic efficacy, and potential toxicities in a whole-organism context.
Rodent Models (Rats, Mice) for Neurobehavioral, Biochemical, and Organ Toxicity Studies
Rodent models, particularly rats and mice, are extensively utilized in this compound research due to their genetic and physiological similarities to humans, as well as the availability of well-established behavioral and toxicological assays.
Neurobehavioral Studies: Research in young rats has shown that this compound can induce a prolonged nociceptive response, suggesting a potential for long-term alterations in pain perception following early-life exposure. Studies have also investigated the impact of this compound on anesthetic-induced neuroapoptosis in the developing brain, a topic of significant interest in pediatric anesthesia.
Biochemical and Organ Toxicity Studies: In rats, this compound administration has been shown to induce oxidative stress in various tissues, including the brain, heart, and bronchial tissues. However, some studies suggest that when combined with other agents like ketamine, these oxidative stress effects may be mitigated. Investigations into the effects of this compound on cerebral metabolism have demonstrated a decrease in both cerebral blood flow and metabolic rate of oxygen, which is thought to contribute to its neuroprotective properties in certain contexts. nih.govopenanesthesia.org Studies in rats have also detailed the pharmacokinetic profile of this compound, noting its rapid distribution to the brain and subsequent redistribution to other tissues. The co-administration of this compound with other drugs, such as pentoxifylline (B538998), has been shown in rat models to lead to severe adverse effects, including acute pulmonary edema, highlighting the importance of studying drug interactions.
Organ Toxicity Findings in Rodent Models
| Organ System | Model | Key Findings |
| Central Nervous System | Rat | This compound infusion following traumatic brain injury reduced apoptotic cell death and decreased trauma markers. researchgate.net |
| Cardiovascular System | Rat | Co-administration with ketamine showed better hemodynamic stability compared to ketamine alone. |
| Respiratory System | Rat | Co-administration with pentoxifylline resulted in acute pulmonary edema and significant mortality. |
Rabbit Models for Electrophysiological Assessments (EEG, Single Neuron Activity)
Rabbit models have been instrumental in elucidating the electrophysiological effects of this compound on the brain. These models are particularly well-suited for studies involving the placement of electrodes for electroencephalogram (EEG) and single-neuron activity recordings due to their larger cranial size compared to rodents.
Research using rabbit models has demonstrated that this compound induces dose-dependent changes in EEG patterns, characterized by a progression from faster, low-amplitude waves to slower, high-amplitude waves, eventually leading to burst suppression at higher concentrations. Studies have also investigated the effects of this compound on intracranial pressure, showing that it can effectively reduce elevated intracranial pressure, an effect that is beneficial in neurosurgical settings.
Advanced Non-Invasive Brain Imaging Modalities (e.g., Positron Emission Tomography)
While specific studies utilizing Positron Emission Tomography (PET) to exclusively investigate the effects of this compound are not extensively documented, PET is a powerful tool for studying the cerebral metabolic effects of anesthetic agents in general. researchgate.netnih.govnih.govjneurosci.org PET scans can measure parameters like cerebral blood flow and glucose metabolism, providing insights into the functional state of the brain under anesthesia. nih.govjneurosci.org
Given that this compound is known to decrease the cerebral metabolic rate of oxygen, it is plausible that PET studies would demonstrate a global reduction in cerebral glucose metabolism in subjects anesthetized with this compound. nih.govopenanesthesia.org This is consistent with the known effects of other anesthetic agents that have been studied using PET, which generally show a dose-dependent decrease in brain metabolic activity. nih.gov Such imaging techniques hold the potential to further delineate the specific regional effects of this compound on brain function and contribute to a more comprehensive understanding of its anesthetic and neuroprotective mechanisms.
Human Clinical Research Designs
Human clinical research is essential for translating preclinical findings into clinical practice and for establishing the comparative effectiveness of this compound in various patient populations and surgical settings.
Retrospective Cohort Analyses
Retrospective cohort studies have provided valuable real-world data on the clinical use of this compound. One such analysis of patients undergoing surgical clipping of unruptured intracranial aneurysms found that the intraoperative administration of this compound was associated with a lower risk of postoperative neurological complications. nih.gov This study, which included 491 patients, utilized propensity score matching to control for confounding variables and found a significantly lower incidence of neurological complications in the this compound group compared to the non-thiopental group. nih.gov
Another retrospective study evaluated the efficacy and safety of intravenous this compound for sedation during magnetic resonance imaging in 300 pediatric patients. The study concluded that this compound provided effective and safe sedation with a rapid induction and brief recovery time.
Key Findings from a Retrospective Cohort Analysis of this compound in Neurosurgery
| Outcome Measure | This compound Group | Non-Thiopental Group | p-value |
| Incidence of Postoperative Neurological Complications | 5.5% | 17.1% | 0.001 |
Randomized Controlled Trials for Comparative Effectiveness
Randomized controlled trials (RCTs) are the gold standard for comparing the effectiveness of different medical interventions. Numerous RCTs have compared this compound with other anesthetic agents, such as propofol, etomidate (B1671615), and ketamine, across a range of surgical procedures.
These trials have evaluated various outcomes, including hemodynamic stability, recovery times, and postoperative side effects. For instance, some studies have shown that propofol may be associated with a faster recovery and less postoperative nausea and vomiting compared to this compound, particularly in shorter procedures. nih.gov However, in surgical procedures lasting longer than two hours, one study found no significant differences in postoperative outcomes between propofol and this compound. nih.gov
In terms of hemodynamic effects, some RCTs have reported that this compound may offer greater cardiovascular stability than propofol, with less pronounced decreases in blood pressure upon induction of anesthesia. nih.gov The choice of anesthetic agent is often guided by the specific clinical context, patient comorbidities, and the nature of the surgical procedure.
Comparison of Recovery Times in a Randomized Controlled Trial
| Recovery Parameter | This compound Group (minutes) | Halothane Group (minutes) | p-value |
| Time to Extubation | 8.8 ± 4 | 7.1 ± 3 | < 0.05 |
Population Pharmacokinetic/Pharmacodynamic Modeling with Human Data (e.g., NONMEM)
Population pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful methodology used to quantify the time course of drug concentrations and their effects in a patient population. For this compound, this approach has been instrumental in understanding the variability in patient responses and refining its use. A key tool in this field is NONMEM (Nonlinear Mixed-Effects Modeling), a software package that analyzes sparse data from individuals to describe the PK/PD characteristics of a population. rug.nlcuhk.edu.hk
Studies utilizing NONMEM have re-examined the pharmacokinetics and electroencephalogram (EEG) pharmacodynamics of this compound, particularly concerning the influence of age. nih.gov In one such study involving 64 subjects, a three-compartment model was used to analyze serum concentration data. nih.gov The analysis revealed that the previously observed decrease in this compound dose requirement in elderly patients is not due to changes in brain sensitivity but rather to altered pharmacokinetics. nih.govnih.gov Specifically, the rapid intercompartment clearance of this compound from the central compartment to the rapidly equilibrating compartment was found to decrease with age. nih.gov
Pharmacodynamic modeling, also performed with NONMEM, has been used to link this compound serum concentrations to its effect on the central nervous system, as measured by the spectral edge of an EEG. nih.govnih.gov These analyses have shown that there is no significant age-related change in brain responsiveness to the drug. nih.gov The primary reason for the different dose requirements in the elderly is a smaller initial distribution volume, which leads to higher serum levels for a given dose. nih.gov
The table below summarizes key pharmacokinetic parameters for this compound derived from population modeling studies.
| Parameter | Description | Typical Value / Finding | Source |
| Model Structure | Compartmental model used to describe drug distribution and elimination. | A three-compartment model is often used to describe this compound's pharmacokinetics. | nih.gov |
| Intercompartment Clearance | The rate of drug transfer between the central and peripheral compartments. | Decreases with age, contributing to higher initial drug concentrations in the elderly. A 27% decrease was observed between the ages of 35-80 years. | nih.gov |
| Initial Distribution Volume (V1) | The apparent volume into which the drug distributes upon administration. | Decreases exponentially with age, leading to higher initial serum concentrations in older patients. | nih.gov |
| Brain Sensitivity (Pharmacodynamics) | The responsiveness of the brain to a given concentration of the drug. | No significant age-related change was found when measured by EEG spectral edge. | nih.govnih.gov |
Experimental Human Pain Models
To investigate the direct effects of this compound on pain perception, researchers employ experimental human pain models. These models use standardized, quantifiable, and ethically approved methods to induce a controlled pain experience in healthy volunteers, allowing for the objective assessment of a drug's analgesic or hyperalgesic properties. semanticscholar.orgnih.gov This approach is crucial for understanding a drug's mechanisms of action on the nociceptive system, separate from its sedative effects. researchgate.net
A notable study on this compound utilized two distinct experimental pain paradigms to assess its effects compared to a placebo:
Noxious Electrical Stimulation: This model involves the application of a controlled electrical current to determine the pain threshold (the point at which the stimulus is first perceived as painful) and pain tolerance (the maximum level of pain a subject is willing to endure). nih.govnih.gov
Intradermal Capsaicin (B1668287): In this model, capsaicin (the active component of chili peppers) is injected into the skin to induce a localized area of burning pain and hyperalgesia (increased sensitivity to pain). The size of the hyperalgesic area is then measured. researchgate.netnih.gov
In a study involving healthy participants, this compound infusion did not produce hyperalgesia in either model. nih.govnih.gov While there was a trend towards an increased pain threshold and tolerance with electrical stimulation after this compound administration, the results were not statistically significant. nih.govoup.com In the capsaicin model, while there was a significant difference in the subjective interpretation of pain as measured by the McGill Pain Questionnaire, there was no significant change in the area of hyperalgesia. researchgate.netnih.gov These findings challenge the historical consideration of barbiturates as being hyperalgesic. nih.gov
The following table details the findings from a study using these experimental pain models.
| Pain Model | Parameter Measured | This compound Effect (vs. Placebo) | Statistical Significance | Source |
| Noxious Electrical Stimulation | Pain Threshold | 11.11% increase | Not significant (P > 0.05) | nih.govoup.com |
| Noxious Electrical Stimulation | Pain Tolerance | 2.39% increase | Not significant (P > 0.05) | nih.gov |
| Intradermal Capsaicin | Area of Hyperalgesia | No significant difference | Not significant | researchgate.netnih.gov |
| Intradermal Capsaicin | Overall Pain Interpretation (McGill Pain Questionnaire) | Statistically significant difference in pre- and post-infusion interpretation | Significant (P < 0.05) | researchgate.netnih.gov |
Computational and Molecular Modeling Approaches
Molecular Docking Simulations for Receptor Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsdronline.com In the study of this compound, docking simulations are primarily used to investigate its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, which is understood to be the primary target for the hypnotic effects of barbiturates. nih.gov
These simulations model the binding of this compound to various sites on the GABA-A receptor, a ligand-gated ion channel. The goal is to identify the most likely binding poses and to calculate the binding affinity, which is often expressed as a docking score or binding energy. ijpsdronline.com By understanding these interactions at a molecular level, researchers can elucidate the mechanism of action. For instance, studies have shown that barbiturates like this compound potentiate the effect of GABA at the GABA-A receptor, leading to increased chloride ion influx and neuronal inhibition. nih.gov
Research has demonstrated that the two enantiomers of this compound, R-thiopentone and S-thiopentone, exhibit stereoselective interaction with the GABA-A receptor. S-thiopentone has been found to be approximately twice as potent as R-thiopentone in potentiating the effects of GABA, a finding that is consistent with in vivo observations of their central nervous system depressant effects. nih.gov This difference in potency is attributed to variations in their binding affinity and interaction with the receptor.
The table below provides a summary of this compound's interaction with its primary molecular target.
| Target Receptor | Ligand | Key Finding from Molecular Modeling/Binding Studies | Binding Affinity/Potency (EC50) | Source |
| GABA-A Receptor (α1β2γ2 subtype) | (-)-S-Thiopentone | More potent in potentiating GABA-activated currents. | 20.6 ± 3.2 µM | nih.gov |
| GABA-A Receptor (α1β2γ2 subtype) | (+)-R-Thiopentone | Less potent compared to the S-enantiomer. | 36.2 ± 3.2 µM | nih.gov |
| Serum Albumin | This compound | Binds extensively to serum proteins, primarily albumin. | Primary association constant for serum: 13.3 X 10(6) M-1 | nih.gov |
Mathematical Modeling for Drug Disposition and Effect Prediction
Mathematical modeling is a critical tool for predicting the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) behavior of this compound. core.ac.uknih.gov These models use mathematical equations to simulate the absorption, distribution, metabolism, and excretion of the drug, as well as to describe the relationship between drug concentration and its clinical effects, such as hypnosis and anesthesia. core.ac.uksemanticscholar.org
Pharmacokinetic models for this compound often take the form of multi-compartment models (e.g., three-compartment) that reflect the rapid distribution of the lipophilic drug from the blood into highly perfused organs like the brain, followed by a slower redistribution to muscle and fat. nih.govunil.ch More complex physiological models may also be employed, which group organs into subsystems to more accurately describe the initial distribution kinetics. nih.govresearchgate.net These models can account for factors like tissue binding and intratissue diffusion. nih.gov
Pharmacodynamic models for this compound aim to quantify the relationship between its concentration at the site of action (the brain) and the intensity of its effects, such as loss of consciousness or changes in the EEG (e.g., burst suppression). core.ac.uk These models can incorporate a delay between the plasma concentration and the observed effect, a phenomenon known as hysteresis. core.ac.uk By mathematically describing this relationship, these models can predict the onset and duration of unconsciousness for a given dosing regimen. core.ac.uk
The following table outlines key parameters used in mathematical models for this compound.
| Model Type | Key Parameter | Description | Application | Source |
| Pharmacokinetic | Multi-compartment Model | Describes the distribution of this compound throughout the body's tissues. | Predicts plasma and tissue drug concentrations over time. | nih.govunil.ch |
| Pharmacokinetic | Physiological Model | A more detailed model based on blood flow and tissue partitioning. | Provides a more mechanistic understanding of drug disposition. | nih.gov |
| Pharmacodynamic | Effect Compartment Model | Links plasma concentration to the concentration at the site of effect. | Accounts for the delay between peak plasma concentration and peak effect. | researchgate.net |
| Pharmacodynamic | Sigmoid Emax Model | Relates drug concentration to the magnitude of the pharmacological effect. | Describes the maximal effect and the concentration required to achieve 50% of that effect. | researchgate.net |
Assessment of Chemical Stability in Research Formulations
The chemical stability of this compound is a critical factor in research and clinical settings, as degradation can lead to a loss of potency. This compound is typically supplied as a sodium salt powder, which is reconstituted into a solution for administration. researchgate.net The stability of this reconstituted solution is of significant interest, as manufacturer recommendations often suggest discarding unused portions after 24 hours. nih.gov
Research studies have been conducted to assess the stability of this compound solutions under various storage conditions. The primary analytical method used in these studies is high-performance liquid chromatography (HPLC), which can accurately quantify the concentration of this compound and detect the presence of any degradation products. researchgate.netnih.gov These studies typically evaluate the stability of this compound solutions stored in syringes at different temperatures, such as room temperature (e.g., 22-25°C) and under refrigeration (e.g., 3-5°C). researchgate.netnih.govnih.gov
The findings from these stability studies have consistently shown that this compound solutions are stable for a longer duration than the 24-hour period often recommended. nih.govresearchgate.net For example, one study found that a 2.5% this compound sodium injection remained stable for five days at 25°C and for 45 days at 5°C, with less than a 7% loss in potency. nih.gov Another study concluded that this compound remains stable and sterile for 6 days at 22°C and for well beyond 7 days at 3°C. researchgate.netnih.gov The pH of the solutions and their physical appearance are also monitored, and typically no significant changes are observed during the stability period. nih.gov
The table below presents data on the chemical stability of this compound in solution.
| Formulation | Storage Temperature | Duration of Study | Finding | Analytical Method | Source |
| 2.5% this compound Sodium in plastic syringes | 25°C | 5 days | < 7% loss in potency | USP-NF method (likely HPLC) | nih.gov |
| 2.5% this compound Sodium in plastic syringes | 5°C | 45 days | < 7% loss in potency | USP-NF method (likely HPLC) | nih.gov |
| This compound solution in syringes | 22°C | 7 days | Stable and sterile for 6 days | High-Performance Liquid Chromatography (HPLC) | researchgate.netnih.gov |
| This compound solution in syringes | 3°C | 7 days | Stable and sterile for well beyond 7 days | High-Performance Liquid Chromatography (HPLC) | researchgate.netnih.gov |
Ethical and Societal Implications in Thiopental Research Contexts
Research Involving Vulnerable Patient Populations (e.g., Neonates, Neurological Impairment)
Research involving vulnerable populations, such as neonates and individuals with neurological impairment, presents unique ethical challenges when thiopental is involved. Concerns exist regarding the potential long-term neurodevelopmental effects of anesthetic exposure in early life. Animal studies have indicated that commonly used anesthetic drugs, including this compound, may have detrimental effects on neurodevelopment and cognitive function in young animals during periods of peak synaptogenesis. researchgate.netmdpi.comfortunepublish.com While the direct translation of these findings to human infants is complex due to numerous variables, it has raised significant concerns among parents and regulatory bodies. fortunepublish.com
Neonates, a particularly heterogeneous group ranging from extreme preterm to full-term infants, exhibit significant pharmacological differences compared to older children and adults, with their biological systems evolving with maturity. ajol.info This variability in pharmacokinetics and pharmacodynamics makes research and the establishment of evidence-based pharmacotherapy challenging in this population. ajol.info Studies in neonates are often restricted by ethical difficulties, challenges in recruiting sufficient numbers, technical complexities, a perceived high vulnerability, and concerns about potential adverse effects later in life. ajol.info
Similarly, research involving patients with neurological impairment, such as those with brain tumors or status epilepticus, also requires careful ethical consideration. mdpi.comresearchgate.net Obtaining informed consent can be particularly challenging in patients with cognitive impairments, and researchers must balance the need for scientific rigor with the protection of the physical and emotional welfare of these individuals. mdpi.com Studies investigating the use of this compound for conditions like refractory status epilepticus, which may involve vulnerable pediatric populations, highlight the complexities and the need for robust ethical frameworks. researchgate.net
Methodological Rigor and Bias Mitigation in Clinical Investigations
Ensuring methodological rigor and mitigating bias are crucial in clinical investigations involving this compound to ensure the reliability and validity of findings, particularly given the vulnerable populations sometimes involved and the drug's history. Well-designed and well-conducted randomized controlled trials (RCTs) are considered the gold standard in clinical research for determining cause-effect relationships and minimizing bias. mdpi.com However, challenges exist in the generalizability of RCTs, as study participants may not always represent the broader patient population, and overly complex exclusion criteria can further limit generalizability. mdpi.com
Bias can be introduced at various stages of a study, including patient selection, allocation to treatment arms, and outcome assessment. Randomization, particularly block randomization, is a common method used in clinical trials to reduce bias and achieve balance in treatment group allocation, especially with smaller sample sizes. nih.gov Blinding, where participants, researchers, or assessors are unaware of the treatment being administered, is also recommended to prevent bias in outcome measurement. nih.gov However, blinding may not always be feasible depending on the nature of the intervention and its observable effects. nih.gov
Historical and Contemporary Debates on this compound Application in Non-Therapeutic Contexts (e.g., "Truth Serum," Pharmacokinetic/Pharmacodynamic Predictions in Forensic Settings)
This compound has a controversial history involving its application in non-therapeutic contexts, most notably as a so-called "truth serum" and in discussions related to forensic settings. The term "truth serum" is a colloquial name for psychoactive drugs, including this compound (sodium this compound), purported to reduce inhibitions and elicit information during interrogation. ebsco.comwikipedia.orgbrookewintersolicitors.com.au Historically, law enforcement has used barbiturates like sodium this compound in attempts to obtain confessions or intelligence. ebsco.com
However, the concept of "truth serum" is widely considered misleading. ebsco.com Individuals under the influence of such substances may still lie, and their memories can be subject to suggestibility, reconstruction, and fabrication. wikipedia.org The use of this compound as a truth serum has faced significant scientific, ethical, and legal challenges. wikipedia.org In the United States, the use of truth serum was ruled inadmissible in court by the Supreme Court in Townsend v. Sain (1963), which emphasized that confessions obtained through such means could lack voluntary consent. ebsco.comwikipedia.org Critics argue that employing truth serum can violate fundamental human rights, including the right to remain silent, bodily autonomy, and freedom from degrading treatment or torture. ebsco.comwikipedia.orgbrookewintersolicitors.com.au Despite the lack of scientific evidence supporting its reliability for truth detection, this compound has been used in this context, including in forensic investigations in some countries. wikipedia.orgbrookewintersolicitors.com.au
Future Directions and Emerging Research Avenues for Thiopental
Exploration of Novel Therapeutic Applications Beyond Established Uses
Research is exploring potential new applications for thiopental, moving beyond its traditional roles in anesthesia and acute neurological conditions. One area of investigation is its potential as an antioxidant therapy. Studies have indicated that this compound possesses potent reactive oxygen species (ROS) and reactive nitrogen species (RNS)-scavenging activity. This suggests that this compound could be redeveloped for clinical application as an antioxidant therapy, particularly in conditions associated with oxidative stress, such as severe head trauma. mdpi.com In vitro studies have shown that this compound has direct free-radical-scavenging activity. mdpi.com
Another emerging area involves the use of this compound in novel drug delivery systems. Research is being conducted on the design and development of pH-sensitive nanocarriers using molecularly imprinted polymers for the targeted delivery of sodium this compound. rsc.org This approach aims to improve the specificity of delivery and potentially minimize adverse effects. researchgate.net
Furthermore, this compound has been investigated for its potential in attenuating obesity-induced cardiac dysfunction and hypertrophy by inactivating inflammatory pathways, specifically the p38-MAPK level. researchgate.net Studies in mice fed a high-fat diet showed that this compound sodium loaded in solid lipid nanoparticles significantly altered antioxidant, biochemical, cardiac parameters, and remodeling, suggesting a potential future therapeutic intervention for obesity-related cardiovascular complications. researchgate.net
Comprehensive Long-Term Neurobiological and Systemic Impact Studies
Understanding the long-term neurobiological and systemic impacts of this compound administration, particularly in vulnerable populations or following prolonged exposure, remains a critical area for future research. Studies in young animals have suggested that this compound may induce a long-lasting hyperalgesic response, highlighting the importance of investigating the effects of early-life anesthetic exposure into adulthood. unesp.br The mechanisms underlying such long-term alterations in nociceptive response require further investigation. unesp.br
Research has also examined the impact of long-term this compound administration on cortical activity and its correlation with drug levels in cerebrospinal fluid (CSF) and serum. karger.com Prolonged unresponsiveness to stimuli has been shown to correlate with the persistence of this compound in CSF and serum, underscoring the need for quantitative analysis of this compound levels to predict the duration of drug-induced neurological impairment. karger.com
While some studies in animal models have suggested a neuroprotective effect of this compound, particularly in the context of cerebral ischemia and traumatic brain injury, clinical data examining these long-term neurological outcomes in humans are still considered insufficient. researchgate.netnih.govmdpi.com Further research is needed to establish the clinical efficacy of this compound in preventing long-term neurological complications in patients undergoing procedures like surgical clipping of intracranial aneurysms. nih.govmdpi.com
Identification of Undiscovered Molecular Mechanisms and Signaling Pathways
Although this compound is known to primarily exert its effects through binding to the GABA-A receptor, increasing chloride channel opening and enhancing inhibitory effects on the central nervous system, research continues to uncover additional molecular mechanisms and signaling pathways involved in its actions. openanesthesia.orgbiorxiv.org
Studies have demonstrated that this compound can inhibit global protein synthesis by repressing eukaryotic elongation factor 2 (eEF2), which may contribute to its neuroprotective effects by preserving intracellular energy content in oxygen-deprived cells. researchgate.netnih.gov This mechanism suggests that translational inhibitors, including this compound, could potentially reduce secondary brain injury. researchgate.netnih.gov
This compound has also been shown to influence inflammatory pathways. Research indicates that high doses of this compound can specifically alter p38 MAPK activation and modulate TNF signaling in human pulmonary epithelial cells, which could have implications for immunological responses in the lung. researchgate.netakjournals.com Additionally, studies have explored the effects of this compound on nitric oxide (NO) production and release, suggesting that this compound administration can augment erythrocyte-mediated NO production, which may be related to its systemic vasodilatory effects. veeva.commdpi.com Further research is needed to fully elucidate the mechanisms mediating this compound-induced vasodilation. veeva.com
Research has also investigated the impact of this compound on beta-adrenergic signaling pathways, showing that it can attenuate isoproterenol-stimulated cAMP production by suppressing adenylyl cyclase through protein kinase C-independent mechanisms in rat ventricular myocytes. nii.ac.jp
Development of Advanced Biomarker Detection Strategies
The development of advanced strategies for detecting this compound and its metabolites is important for therapeutic drug monitoring, forensic toxicology, and understanding drug disposition. While traditional methods like gas chromatography and high-pressure liquid chromatography have been used, newer, more sensitive, and high-throughput techniques are being developed. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods coupled with automated solid phase extraction (SPE) are being developed for the rapid and sensitive quantification of this compound in biological samples like plasma. researchgate.net These methods offer improved linearity, repeatability, and sensitivity. researchgate.net
Molecularly imprinted polymers (MIPs) are also being explored for the selective detection and extraction of this compound in various matrices, including for forensic analysis in hair samples. rsc.orgresearchgate.net These advanced techniques can aid in the quali-quantitative determination of this compound and its metabolites, even in cases where traditional samples like blood or urine are not available or collected in a timely manner. researchgate.net
Comparative Efficacy and Safety Research with Next-Generation Pharmacological Agents
Ongoing research continues to compare the efficacy and safety of this compound with newer anesthetic and sedative agents. While this compound has been largely replaced by propofol (B549288) for induction of anesthesia in many settings, it remains listed as an acceptable alternative by the World Health Organization depending on availability and cost. openanesthesia.org
Comparative studies are conducted in various clinical scenarios, such as in modified electroconvulsive therapy (ECT) and the treatment of refractory status epilepticus (RSE). scienceopen.comcochrane.orgsop.org.twnih.gov Research comparing this compound and propofol in ECT has shown differences in seizure duration and recovery time, with some studies suggesting that methohexital (B102721) or ketamine may be preferred over this compound or propofol in terms of effectiveness in improving depression scores and increasing seizure duration. scienceopen.comsop.org.tw
In the treatment of RSE, a small multicenter trial comparing propofol and this compound sodium found no difference in their ability to control seizure activity, but patients receiving this compound sodium required prolonged mechanical ventilation. cochrane.orgnih.gov The limited number of studies in this area highlights the need for larger randomized controlled trials to compare the efficacy and outcomes of anesthetic agents in RSE. cochrane.orgnih.gov
Comparative studies also extend to evaluating the effects of this compound versus other agents on specific physiological parameters, such as oxidative stress, neurotoxicity, cardiotoxicity, and the prevention of pain associated with injection when used as a pretreatment. archivesofmedicalscience.compjmhsonline.com
Personalized Medicine Approaches and Pharmacogenomic Considerations
The application of personalized medicine and pharmacogenomics to optimize this compound therapy is an emerging area of research. Pharmacogenomics studies the influence of genetic variations on drug response, aiming to tailor treatments to individual patients. nih.govamegroups.org
While the direct pharmacogenomic implications for this compound in humans are still being actively explored, research in veterinary medicine, particularly in sighthounds like Greyhounds, has indicated that genetic mutations altering cytochrome P450 enzyme function may contribute to prolonged recovery after administration of injectable anesthetics such as this compound and propofol. akcchf.orgdntb.gov.ua This highlights the potential for genetic factors to influence this compound metabolism and response.
Future research in humans could investigate the role of specific genetic polymorphisms in drug-metabolizing enzymes and drug targets that may influence this compound pharmacokinetics and pharmacodynamics, potentially leading to the identification of biomarkers for predicting individual responses and optimizing dosing strategies. nih.govprnewswire.com
Promotion of Multicenter and International Collaborative Research Initiatives
Given the complexities of studying drug effects and outcomes across diverse patient populations and clinical settings, the promotion of multicenter and international collaborative research initiatives is crucial for advancing the understanding of this compound. Collaborative studies allow for the recruitment of larger sample sizes, increasing the statistical power to detect meaningful effects and evaluate outcomes across different demographic groups and healthcare systems. ccsea.gov.inresearchgate.net
Such initiatives are particularly valuable for conducting large-scale randomized controlled trials comparing this compound with other agents, investigating rare adverse effects, and exploring long-term outcomes that may only become apparent over extended periods. Collaborative networks can also facilitate the sharing of data, resources, and expertise, accelerating the pace of research and promoting the translation of findings into clinical practice. Examples of collaborative research are seen in studies investigating outcomes after cardiac arrest and in the development of consensus guidelines for treatments like ECT. researchgate.netresearchgate.net
Q & A
Basic Research Question: How should experimental designs account for thiopental’s pharmacokinetic variability when monitoring central nervous system (CNS) effects?
Methodological Answer:
this compound’s rapid redistribution and nonlinear pharmacokinetics require protocols to standardize dosing intervals, infusion rates, and biological sampling. For example, in studies measuring evoked potentials (e.g., brainstem auditory or somatosensory responses), baseline measurements should be recorded pre-induction, followed by repeated post-infusion assessments at fixed intervals (e.g., 5, 10, 15 minutes) to correlate serum concentrations with neurophysiological changes. Use high-performance liquid chromatography (HPLC) for precise serum this compound quantification and repeated-measures ANOVA to analyze latency/amplitude changes . Control variables like body temperature, hemodynamics, and ventilation (e.g., end-tidal CO₂) to isolate drug-specific effects .
Advanced Research Question: How do population pharmacokinetic models resolve contradictions in age-related this compound dose requirements?
Methodological Answer:
Traditional two-stage pharmacokinetic models may fail to capture rapid intercompartment clearance changes in aging populations. Advanced approaches like nonlinear mixed-effects modeling (NONMEM) with a three-compartment structure can quantify age-dependent reductions in rapid intercompartment clearance (27–34% decline between ages 35–80). This explains decreased induction doses in elderly patients without invoking altered brain sensitivity. Validate models using EEG spectral edge data and semiparametric effect modeling to decouple disequilibrium between serum concentrations and CNS effects .
Basic Research Question: What statistical methods are optimal for analyzing dose-dependent this compound effects on cellular or organ systems?
Methodological Answer:
For dose-response studies (e.g., this compound-induced lymphocyte apoptosis), use one-way ANOVA with post hoc Tukey tests to identify threshold concentrations for significant effects. In clinical trials, employ robust multiple linear regression to handle outliers in variables like age, weight, and cardiac output. For example, cardiac output and age jointly explain 88% of variability in EEG-based dose requirements, with Bonferroni corrections for multiple comparisons .
Advanced Research Question: How can hysteresis in this compound’s concentration-effect relationship be addressed in pharmacodynamic modeling?
Methodological Answer:
Hysteresis arises from disequilibrium between serum concentrations and CNS effects. Semiparametric effect modeling removes this artifact by first aligning spectral edge (EEG) data with predicted effect-site concentrations. The sigmoid Emax model then quantifies parameters (E₀, Emax, IC₅₀) without assuming equilibrium. This approach confirms no age-related changes in brain sensitivity to this compound, despite altered pharmacokinetics .
Basic Research Question: What factors determine variability in this compound induction doses across demographic groups?
Methodological Answer:
Key determinants include age, lean body mass, and cardiac output. For clinical endpoints (e.g., loss of consciousness), age, weight, and gender explain 76% of variability. For EEG endpoints, age, cardiac output, and lean body mass account for 87–88%. Use multivariate regression with differential weighting to mitigate outlier effects and validate with cross-population studies (e.g., elderly vs. young cohorts) .
Advanced Research Question: How can translational models bridge this compound’s CNS effects to peripheral organ protection (e.g., renal ischemia)?
Methodological Answer:
Isolated organ perfusion systems (e.g., renal transplantation models) allow direct testing of this compound’s metabolic suppression in peripheral tissues. Pre-treat donor organs with this compound to reduce basal metabolic rates during cold ischemia. Measure biomarkers like ATP depletion, lactate dehydrogenase (LDH), and histopathological damage. Compare outcomes against controls without this compound to quantify cytoprotective efficacy .
Basic Research Question: How does protein binding influence this compound’s anesthetic termination and variability in special populations (e.g., pregnancy)?
Methodological Answer:
this compound’s free fraction (14.4% ± 0.3%) determines its active concentration. In pregnancy, increased volume of distribution (Vdss: 288 L vs. nonpregnant 180 L) and prolonged elimination half-life (26.1 vs. 12.6 hours) elevate fetal exposure. Use gas chromatography to measure maternal/fetal plasma ratios and NONMEM to model placental transfer kinetics .
Advanced Research Question: What methodologies best assess this compound’s cerebral metabolic effects during neuroprotective dosing?
Methodological Answer:
Intraoperative Neurotrend probes or microdialysis can monitor brain tissue PO₂, pH, and lactate during this compound-induced burst suppression. Compare against vasodilators like desflurane, which increase PO₂ (70%) but lack metabolic suppression. Use repeated-measures ANOVA to analyze ischemic lactic acidosis inhibition during temporary artery occlusion .
Data Synthesis Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
